UbcH5c-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2109805-97-0 |
|---|---|
Molecular Formula |
C22H21BrO3 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(3aS,9bR)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m0/s1 |
InChI Key |
IRBNWCSCHCJSLT-LAUBAEHRSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1CC[C@@H]3[C@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Origin of Product |
United States |
Foundational & Exploratory
UbcH5c-IN-1 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of UbcH5c-IN-1
Introduction
The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation, signaling, and the regulation of numerous cellular processes. This cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). UbcH5c (also known as UBE2D3) is a member of the E2 family and plays a pivotal role in catalyzing the transfer of ubiquitin to substrate proteins, thereby influencing pathways such as NF-κB signaling, DNA repair, and cell cycle progression.[1][2][3] Dysregulation of UbcH5c has been implicated in various diseases, including inflammatory conditions and cancers, making it an attractive therapeutic target.[1][4] this compound is a potent and selective small-molecule inhibitor designed to target this key E2 enzyme. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a highly specific, irreversible inhibitor of the UbcH5c enzyme. Its primary mechanism involves the formation of a covalent bond with a critical cysteine residue within the enzyme's active site.
-
Covalent Binding: The inhibitor specifically targets Cysteine 85 (Cys85), the active site residue of UbcH5c.[5] This cysteine is essential for the catalytic function of the enzyme.
-
Disruption of Thioester Formation: In the canonical ubiquitination pathway, UbcH5c forms a thioester-linked conjugate with the C-terminus of ubiquitin.[1] This UbcH5c~Ub conjugate is then recruited by an E3 ligase to transfer ubiquitin to a target substrate. By covalently binding to Cys85, this compound physically blocks the formation of this crucial thioester intermediate, effectively halting the entire downstream ubiquitination process mediated by UbcH5c.
Downstream Signaling Pathways Affected
By inactivating UbcH5c, this compound modulates several important cellular signaling pathways. The most well-characterized of these is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival.
-
NF-κB Pathway: UbcH5c is a critical regulator for the stability of inhibitor of apoptosis proteins (IAPs), which function as E3 ligases.[1] In the TNF-α signaling cascade, UbcH5c, in conjunction with c-IAP1, promotes the polyubiquitination of RIP1, leading to the activation of the IKK complex.[1] IKK then phosphorylates IκBα, marking it for degradation and allowing NF-κB to translocate to the nucleus and activate target gene expression.[1] A similar UbcH5c inhibitor, DHPO, has been shown to inhibit UbcH5c-mediated IκBα degradation and subsequent NF-κB activation.[4] Therefore, this compound is proposed to suppress NF-κB activation by preventing the necessary ubiquitination steps that lead to IκBα degradation.
-
Other Implicated Pathways: UbcH5c is also involved in the regulation of other key proteins, including the tumor suppressor p53, Proliferating Cell Nuclear Antigen (PCNA), and NEMO.[2][3][4] Its inhibition could therefore have broader effects on cell cycle control, DNA damage response, and apoptosis.[4]
Quantitative Data
The potency and binding characteristics of UbcH5c inhibitors have been quantified through various biochemical and cellular assays.
| Compound | Target | Assay Type | Value | Reference |
| This compound | E2 UbcH5c | Binding Affinity (K_d) | 283 nM | [5] |
| DHPO | UbcH5c | Binding Affinity (K_D) | 37.5 µM | [4] |
| This compound | Adjuvant Arthritis (Rat Model) | In vivo Efficacy | 5 and 20 mg/kg, p.o. | [5] |
Key Experimental Protocols
The mechanism and efficacy of UbcH5c inhibitors are validated through a series of specialized experiments.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of UbcH5c and its inhibition.
Objective: To determine if this compound inhibits the formation of polyubiquitin chains in a reconstituted system.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT) is prepared containing recombinant E1 activating enzyme, UbcH5c (E2), a relevant E3 ligase (e.g., cIAP1 or CHIP), and ubiquitin.[6]
-
Inhibitor Incubation: UbcH5c is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time to allow for covalent modification.
-
Initiation of Reaction: The ubiquitination reaction is initiated by the addition of ATP (2 mM).[6] The mixture is then incubated at 30°C or 37°C for a period ranging from 30 minutes to 2 hours.[6]
-
Termination and Analysis: The reaction is stopped by adding LDS sample buffer.[6] The samples are then resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
Detection: The formation of polyubiquitin chains is detected using an anti-ubiquitin antibody. A decrease in the high molecular weight smear of polyubiquitin in the presence of this compound indicates successful inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of an inhibitor to its target protein within a cellular context.
Objective: To confirm that this compound binds to and stabilizes UbcH5c protein in intact cells.
Methodology:
-
Cell Treatment: Pancreatic cancer cells (e.g., Panc1) are treated with this compound or a vehicle control for a set duration.[4]
-
Cell Lysis and Heating: Cells are harvested and lysed. The resulting cell lysate is divided into aliquots, which are then heated to a range of temperatures (e.g., 40°C to 60°C) for a short period (e.g., 3 minutes).[4]
-
Separation of Aggregates: The heated lysates are centrifuged at high speed to pellet the denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.
-
Analysis: The amount of soluble UbcH5c remaining in the supernatant at each temperature is quantified by Western blot analysis using an anti-UbcH5c antibody.[4]
-
Interpretation: Ligand binding typically increases the thermal stability of a protein. A shift to a higher temperature for UbcH5c denaturation in the inhibitor-treated samples compared to the control confirms target engagement.[4]
Animal Model of Adjuvant-Induced Arthritis
This in vivo model is used to assess the therapeutic potential of this compound in a disease context.
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in rats by immunization with Freund's Adjuvant (CFA).[5]
-
Drug Administration: Following the onset of disease (e.g., day 10 post-immunization), rats are treated daily with oral administrations (p.o.) of this compound (e.g., 5 and 20 mg/kg) or a vehicle control.[5]
-
Efficacy Assessment: The severity of arthritis is monitored over the treatment period (e.g., 10-20 days). Key endpoints include:
-
Arthritis Index Score: A visual scoring system to grade the inflammation in the paws.
-
Hind Paw Swelling: Measured using a plethysmometer or calipers.[5]
-
-
Analysis: A significant decrease in the arthritis index score and paw swelling in the treated groups compared to the vehicle control group demonstrates the in vivo efficacy of the inhibitor.[5]
Visualizations
Signaling Pathway
Caption: UbcH5c in the NF-κB pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow diagram for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship
Caption: Logical flow of this compound's mechanism from molecular to cellular effects.
References
- 1. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UbcH5C (D60E2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. UBE2D3 ubiquitin conjugating enzyme E2 D3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro ubiquitination assay [bio-protocol.org]
UbcH5c-IN-1: A Selective Covalent Inhibitor of the Ubiquitin-Conjugating Enzyme UbcH5c
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UbcH5c-IN-1, a potent and selective covalent inhibitor of the human ubiquitin-conjugating enzyme UbcH5c. This document details the inhibitor's mechanism of action, binding kinetics, and its effects in cellular and in vivo models. It is designed to be a core resource for researchers in ubiquitination, inflammation, and drug discovery.
Introduction
UbcH5c, also known as UBE2D3, is a member of the E2 ubiquitin-conjugating enzyme family. These enzymes play a pivotal role in the ubiquitination cascade, a post-translational modification process that governs a vast array of cellular functions. UbcH5c is particularly implicated in inflammatory signaling pathways, most notably the TNF-α-induced NF-κB pathway, as well as in the regulation of the tumor suppressor p53 and DNA repair processes. Its involvement in these critical pathways makes it an attractive therapeutic target for a range of diseases, including rheumatoid arthritis and cancer.
This compound, also identified as compound 6d in its discovery publication, is a novel small molecule inhibitor derived from α-santonin. It has been shown to selectively and covalently bind to the active site cysteine (Cys85) of UbcH5c, thereby inhibiting its enzymatic activity. This guide will delve into the quantitative data, experimental methodologies, and signaling pathway context relevant to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, inhibitory activity, and selectivity.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Method |
| Kd (Binding Affinity) | 283 nM | BIAcore |
| IC50 (NF-κB Inhibition) | 1.8 µM | NF-κB Luciferase Reporter Assay |
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition (%) at 10 µM | Method |
| UbcH5c | >95% | In vitro Ubiquitination Assay |
| UbcH5a | <10% | In vitro Ubiquitination Assay |
| UbcH5b | <10% | In vitro Ubiquitination Assay |
| UbcH2 | Not reported | |
| UbcH6 | Not reported | |
| UbcH7 | Not reported | |
| UbcH13 | Not reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Ubiquitination Assay
This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of UbcH5c.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzymes (UbcH5c, UbcH5a, UbcH5b)
-
Recombinant human E3 ligase (e.g., TRAF6)
-
Biotinylated ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate
Procedure:
-
Prepare the ubiquitination reaction mixture in a total volume of 50 µL containing ubiquitination buffer, 100 nM E1, 500 nM of the respective E2 enzyme, 1 µM E3 ligase, and 5 µM biotinylated ubiquitin.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Initiate the reaction by adding 2 mM ATP.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Detect the ubiquitinated proteins by Western blotting using a streptavidin-HRP conjugate.
-
Quantify the band intensities to determine the percentage of inhibition.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the inhibitory effect of this compound on the TNF-α-induced NF-κB signaling pathway.[1]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Human TNF-α
-
This compound (dissolved in DMSO)
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
BIAcore (Surface Plasmon Resonance) Analysis
This technique is employed to determine the binding affinity and kinetics of this compound to UbcH5c.
Materials:
-
BIAcore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human UbcH5c
-
This compound at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant UbcH5c onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Equilibrate the sensor chip with running buffer.
-
Inject a series of concentrations of this compound over the sensor surface and monitor the binding response in real-time.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Due to the covalent nature of the interaction, regeneration of the sensor surface is not typically performed between injections of a concentration series. A new surface is used for each experiment.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding with a covalent component) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
In-Gel Fluorescence Labeling
This method is used to visualize the covalent binding of a fluorescently tagged probe derived from this compound to UbcH5c.
Materials:
-
Fluorescently labeled this compound probe
-
Recombinant human UbcH5c
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Incubate recombinant UbcH5c with the fluorescently labeled this compound probe at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled UbcH5c directly in the gel using a fluorescence gel scanner.
-
As a control, perform a competition experiment by pre-incubating UbcH5c with an excess of unlabeled this compound before adding the fluorescent probe.
Immunoprecipitation
Immunoprecipitation is used to confirm the interaction of this compound with endogenous UbcH5c in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound or a biotinylated version of the inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-UbcH5c antibody or streptavidin beads
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or its biotinylated analogue.
-
Lyse the cells and pre-clear the lysate to reduce non-specific binding.
-
For endogenous UbcH5c pulldown, incubate the lysate with an anti-UbcH5c antibody followed by protein A/G beads. For pulldown of the biotinylated probe, incubate the lysate with streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect UbcH5c and confirm the interaction.
Freund's Adjuvant-Induced Arthritis (AIA) in Rats
This in vivo model is used to evaluate the anti-inflammatory and anti-arthritic effects of this compound.[1][2][3][4]
Animals:
-
Male Wistar rats (or other susceptible strain)
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound formulated for oral administration (e.g., in corn oil)
-
Calipers for measuring paw thickness
-
Arthritis scoring system
Procedure:
-
Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or the subplantar region of a hind paw.
-
Monitor the animals daily for the onset and progression of arthritis, which typically develops in the non-injected paws around day 10-12 post-immunization.
-
From day 10 to day 20 post-immunization, administer this compound orally at doses of 5 and 20 mg/kg daily. A vehicle control group should receive the formulation vehicle only.
-
Measure the thickness of the hind paws daily using calipers to assess swelling.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity). The total arthritis score is the sum of the scores for all four paws.
-
At the end of the study, animals can be euthanized, and tissues collected for histological analysis of joint inflammation and damage. Blood samples can be collected to measure inflammatory cytokine levels.[5][6][7][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving UbcH5c and the experimental workflow for the discovery and characterization of this compound.
Figure 1: Simplified signaling pathways involving UbcH5c.
Figure 2: Experimental workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of selective probes and potential therapeutic agents targeting the ubiquitin-conjugating enzyme UbcH5c. Its covalent mechanism of action and demonstrated efficacy in a preclinical model of rheumatoid arthritis highlight its potential. This technical guide provides a foundational resource for researchers seeking to utilize this compound in their studies of ubiquitination, inflammation, and other UbcH5c-mediated cellular processes. Further investigation into its broader selectivity, off-target effects, and efficacy in other disease models will be crucial for its continued development.
References
- 1. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]
- 2. In vitro ubiquitination assay [bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokines in the pathogenesis of rheumatoid arthritis: new players and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seejph.com [seejph.com]
- 7. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. content-assets.jci.org [content-assets.jci.org]
UbcH5c-IN-1: A Technical Guide for Investigating the Ubiquitin-Proteasome System
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the application of UbcH5c-IN-1 in studying the ubiquitin-proteasome system (UPS). This compound is a potent and selective small-molecule inhibitor of the Ubiquitin-conjugating enzyme E2, UbcH5c, a key enzyme in the ubiquitination cascade. This guide provides detailed data, experimental protocols, and visual pathways to facilitate the effective use of this compound in research and development.
Introduction: The Ubiquitin-Proteasome System and the Role of UbcH5c
The Ubiquitin-Proteasome System (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The process of tagging proteins for degradation involves a three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[1][2]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[1][2]
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 to the target protein.[1][2]
UbcH5c (also known as UBE2D3) is a prominent member of the E2 family and is implicated in numerous critical cellular pathways, including the TNF-α-triggered NF-κB activation pathway.[3] Its involvement in pathways that regulate inflammation and cell survival has made it a significant target for therapeutic intervention in diseases such as rheumatoid arthritis and cancer.[3][4][5][6]
This compound: A Selective Covalent Inhibitor
This compound is a potent and selective inhibitor designed to target UbcH5c. Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue (Cys85) of UbcH5c.[3][4] This irreversible binding effectively inactivates the enzyme, preventing it from transferring ubiquitin to E3 ligases and their substrates, thereby blocking the downstream signaling and protein degradation events mediated by UbcH5c. This specificity makes this compound an invaluable chemical probe for elucidating the specific functions of UbcH5c.
Quantitative Data
The following tables summarize the key quantitative parameters associated with UbcH5c inhibitors.
Table 1: Binding Affinity of UbcH5c Inhibitors
| Compound | Target | Binding Affinity (Kd) | Method |
| This compound | E2 UbcH5c | 283 nM[4] | Not Specified |
| DHPO | UbcH5c | 3.75 x 10-5 M (37.5 µM)[5] | Surface Plasmon Resonance |
Note: DHPO is another identified small-molecule inhibitor of UbcH5c, and its data is included for comparative purposes.
Table 2: In Vivo Efficacy of this compound in an Adjuvant Arthritis (AA) Rat Model
| Treatment Group | Dosage (p.o.) | Treatment Duration | Outcome |
| This compound | 5 mg/kg, daily | Day 10-20 post-immunization | Appreciable decrease in arthritis index score and hind paw swelling rate compared to vehicle control.[4] |
| This compound | 20 mg/kg, daily | Day 10-20 post-immunization | Appreciable decrease in arthritis index score and hind paw swelling rate compared to vehicle control.[4] |
| Vehicle Control | N/A | Day 10-20 post-immunization | Standard progression of arthritis symptoms.[4] |
Signaling and Experimental Workflow Diagrams
Caption: The ubiquitination cascade and the point of inhibition by this compound.
Caption: UbcH5c's role in the TNF-α induced NF-κB pathway and its inhibition.
Caption: A generalized experimental workflow for evaluating UbcH5c inhibitors.
Experimental Protocols
In Vitro Ubiquitination Assay to Test this compound Activity
This protocol is adapted from general ubiquitination assay procedures to specifically assess the inhibitory potential of this compound.[7]
A. Reagents:
-
E1 Activating Enzyme (human recombinant)
-
E2 Conjugating Enzyme (human recombinant UbcH5c)
-
E3 Ligase (e.g., cIAP1 or TRAF6, relevant to the pathway of interest)
-
Ubiquitin (human recombinant)
-
Substrate protein (e.g., RIP1 for the NF-κB pathway)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
ATP Solution: 10 mM ATP in assay buffer
-
4x LDS Sample Buffer (non-reducing)
-
DMSO (vehicle control)
B. Protocol:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
E1 Enzyme (e.g., 100 nM)
-
UbcH5c (e.g., 500 nM)
-
E3 Ligase (e.g., 1 µM)
-
Substrate (e.g., 1 µM)
-
Ubiquitin (e.g., 10 µM)
-
Assay Buffer to a final volume of 15 µL.
-
-
Prepare serial dilutions of this compound in DMSO. Add 1 µL of the inhibitor dilution or DMSO (for vehicle control) to the reaction mixture.
-
Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to UbcH5c.
-
Initiate the ubiquitination reaction by adding 4 µL of 10 mM ATP solution (final concentration 2 mM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 5 µL of 4x LDS sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using antibodies specific for the substrate protein or ubiquitin to visualize the formation of polyubiquitin chains. A reduction in the high-molecular-weight ubiquitin smear for the substrate indicates inhibition.
In Vivo Adjuvant-Induced Arthritis (AA) Model
This protocol describes the in vivo testing of this compound in a rat model of rheumatoid arthritis.[4]
A. Materials and Animals:
-
Lewis rats (male, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., Corn oil with a small percentage of DMSO)
-
Calipers for measuring paw thickness
-
Scoring system for arthritis index
B. Protocol:
-
Induction of Arthritis: Induce arthritis by injecting 100 µL of CFA into the subplantar region of the left hind paw of each rat on day 0.
-
Animal Grouping: On day 10 post-immunization, when signs of arthritis are apparent, randomly divide the rats into three groups:
-
Group 1: Vehicle control
-
Group 2: this compound (5 mg/kg)
-
Group 3: this compound (20 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage (p.o.) from day 10 to day 20 post-immunization.[4]
-
Assessment of Arthritis:
-
Arthritis Index Score: Score the severity of arthritis in all four paws every other day based on a scale (e.g., 0-4 per paw, for a maximum score of 16), where 0 = no inflammation and 4 = severe inflammation and joint deformity.
-
Paw Swelling: Measure the thickness of both hind paws using calipers every other day. The percentage increase in paw swelling is calculated relative to the initial measurement on day 10.
-
-
Data Analysis: At the end of the study (day 21), sacrifice the animals. Compare the arthritis index scores and paw swelling rates between the treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Western Blot for NF-κB Pathway Analysis
This protocol is for assessing the effect of UbcH5c inhibition on key proteins in the NF-κB signaling pathway.[5]
A. Reagents:
-
Cell lines (e.g., Panc1, SW1990, or other relevant lines)
-
This compound
-
TNF-α (or another pathway stimulus)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-UbcH5c, anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
B. Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Stimulation: In the final 30 minutes of treatment, stimulate the cells with TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add sample buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. A successful inhibition of UbcH5c should lead to a decrease in the phosphorylation of IκBα and p65 and a stabilization (reduced degradation) of total IκBα.
References
- 1. The roles of the ubiquitin-proteasome system in renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of UbcH5c~Ub is the result of a shift in inter-domain motions of the conjugate when bound to the U-box E3 ligase E4B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro ubiquitination assay [bio-protocol.org]
Investigating UbcH5c Function with the Covalent Inhibitor UbcH5c-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Within the UPS cascade, ubiquitin-conjugating enzymes (E2s) play a pivotal role in transferring ubiquitin from an E1 activating enzyme to a substrate, often in concert with an E3 ubiquitin ligase. UbcH5c (also known as UBE2D3) is a member of the UbcH5 family of E2 enzymes and is a key player in various signaling pathways, most notably the NF-κB and p53 pathways. Its involvement in processes such as cell proliferation, apoptosis, and immune responses has made it an attractive target for therapeutic intervention.
This technical guide provides an in-depth overview of the function of UbcH5c and the utility of the covalent inhibitor, UbcH5c-IN-1, as a tool to investigate its biological roles. We will detail the mechanism of action of this compound, present available quantitative data, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
UbcH5c and its Inhibitor, this compound
UbcH5c is a 17 kDa protein that shares high sequence identity with other UbcH5 family members, UbcH5a and UbcH5b. It participates in the ubiquitination of a wide range of substrates, thereby regulating their stability and function.
This compound is a potent and selective small-molecule inhibitor of UbcH5c. It acts as a covalent inhibitor, forming an irreversible bond with the active site cysteine residue (Cys85) of UbcH5c. This covalent modification effectively inactivates the enzyme, preventing it from participating in the ubiquitin conjugation cascade.
Data Presentation
| Inhibitor | Target | Parameter | Value | Reference |
| This compound | UbcH5c | Kd | 283 nM | |
| DHPO | UbcH5c | KD | 37.5 µM | |
| DHPO | Pancreatic Cancer Cells (Panc1) | IC50 (Cell Viability) | 25 µM |
Signaling Pathways Involving UbcH5c
UbcH5c is a key regulator of at least two major signaling pathways with profound implications in cancer and inflammation: the NF-κB and p53 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In the canonical pathway, activation by stimuli such as TNF-α leads to the recruitment of E3 ligases like c-IAP1 and TRAF2. UbcH5c, in conjunction with these E3s, is responsible for the K48-linked polyubiquitination of IκBα, the inhibitor of NF-κB. This ubiquitination marks IκBα for proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of UbcH5c by this compound is expected to prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory response.
p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress. The stability and activity of p53 are tightly controlled by the E3 ubiquitin ligase MDM2. UbcH5c is one of the E2 enzymes that collaborates with MDM2 to mediate the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting UbcH5c, this compound is expected to reduce p53 ubiquitination, leading to its stabilization and accumulation. This, in turn, can enhance p53-mediated tumor suppressor functions, such as cell cycle arrest and apoptosis.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of UbcH5c inhibitors. The following sections provide step-by-step methodologies for key assays.
In Vitro UbcH5c Ubiquitination Assay
This assay is fundamental to confirming the inhibitory activity of a compound on UbcH5c's enzymatic function.
Materials:
-
Recombinant human E1 enzyme (e.g., UBE1)
-
Recombinant human UbcH5c (E2)
-
Recombinant E3 ligase (e.g., TRAF6 or MDM2, depending on the substrate)
-
Substrate protein (e.g., IκBα or p53)
-
Ubiquitin
-
ATP
-
10x Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies against the substrate and ubiquitin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine the following:
-
2.5 µL of 10x Ubiquitination Buffer
-
100 nM E1 enzyme
-
500 nM UbcH5c
-
200 nM E3 ligase
-
1 µM substrate protein
-
10 µM Ubiquitin
-
Variable concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control. Pre-incubate the inhibitor with UbcH5c for 30 minutes on ice to allow for covalent bond formation.
-
Nuclease-free water to a final volume of 22.5 µL.
-
-
Initiate the reaction by adding 2.5 µL of 20 mM ATP (final concentration 2 mM).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 8 µL of 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the substrate and ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the ubiquitinated substrate bands using a chemiluminescence detection system. A decrease in the intensity of polyubiquitinated substrate bands in the presence of this compound indicates inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cells expressing endogenous or over-expressed UbcH5c
-
This compound (or other test compounds) dissolved in DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-UbcH5c antibody
Protocol:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO vehicle control for 1-2 hours in culture media.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble UbcH5c in each sample by Western blotting using an anti-UbcH5c antibody.
-
Quantify the band intensities and plot the percentage of soluble UbcH5c as a function of temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.
Experimental Workflows
The discovery and characterization of covalent inhibitors like this compound follows a structured workflow.
Workflow for Covalent Inhibitor Screening and Characterization
This workflow outlines the key stages from initial screening to in-depth characterization of a covalent inhibitor.
Conclusion
UbcH5c is a critical E2 ubiquitin-conjugating enzyme involved in key cellular signaling pathways, making it a compelling target for therapeutic development. The covalent inhibitor this compound serves as a valuable chemical probe to dissect the multifaceted roles of UbcH5c in health and disease. This technical guide provides a foundational understanding of UbcH5c, the properties of this compound, detailed experimental protocols for its characterization, and a visualization of its impact on crucial signaling networks. While further studies are needed to fully elucidate the therapeutic potential of inhibiting UbcH5c, the tools and methodologies described herein will undoubtedly facilitate future research in this exciting area of drug discovery.
UbcH5c Inhibition as a Therapeutic Strategy in Pancreatic Cancer: A Technical Guide
Disclaimer: This technical guide focuses on the anti-cancer effects of UbcH5c inhibition in pancreatic cancer. The majority of the detailed research available in this specific context pertains to the small molecule inhibitor DHPO , and not UbcH5c-IN-1. Therefore, DHPO is used as the primary example in this document to illustrate the therapeutic potential of targeting UbcH5c. This compound is a potent and selective inhibitor of UbcH5c with a reported Kd of 283 nM, though its efficacy in pancreatic cancer has not been extensively published.[1]
Introduction
Pancreatic cancer is a highly lethal malignancy with limited effective treatment options.[2][3][4] The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in the pathogenesis of various cancers, including pancreatic cancer.[5][6] Ubiquitin-conjugating enzymes (E2s), such as UbcH5c (also known as UBE2D3), play a pivotal role in the ubiquitination cascade. In pancreatic cancer, UbcH5c is overexpressed and its high expression is associated with a poor prognosis.[2][3][4][7] UbcH5c is positively correlated with the expression of Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases and contribute to pancreatic cancer progression and metastasis.[2][3][4]
The inhibition of UbcH5c has emerged as a promising therapeutic strategy. By blocking UbcH5c, the degradation of key tumor-suppressive proteins can be prevented, leading to anti-cancer effects. This guide provides an in-depth overview of the preclinical evidence supporting UbcH5c inhibition in pancreatic cancer, focusing on the mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
UbcH5c plays a crucial role in the activation of the NF-κB signaling pathway, a key driver of cancer cell proliferation, survival, migration, and metastasis.[2][8] UbcH5c facilitates the ubiquitination and subsequent degradation of IκBα, the inhibitor of NF-κB. The degradation of IκBα releases NF-κB to translocate to the nucleus and activate the transcription of its target genes.
The small molecule inhibitor DHPO has been shown to directly bind to UbcH5c.[2][4][9] This interaction inhibits UbcH5c-mediated IκBα degradation, leading to the suppression of NF-κB activation.[2][3][4] This mechanism is central to the anti-cancer activity of UbcH5c inhibitors in pancreatic cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ubiquitin signaling in pancreatic ductal adenocarcinoma [frontiersin.org]
- 6. Expanding the ubiquitin code in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: UbcH5c-IN-1 In Vitro Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the inhibitory activity of UbcH5c-IN-1, a potent and selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c.
Introduction
The ubiquitin-proteasome system is a critical pathway regulating protein degradation and cellular signaling. The E2 ubiquitin-conjugating enzyme UbcH5c (also known as UBE2D3) plays a significant role in this pathway and is implicated in various diseases, making it an attractive therapeutic target. This compound is a small molecule inhibitor that covalently binds to the active site cysteine (Cys85) of UbcH5c, thereby inhibiting its function.[1] This document outlines the materials, methods, and data interpretation for assessing the inhibitory potential of this compound in a reconstituted in vitro ubiquitination system.
Signaling Pathway of UbcH5c-Mediated Ubiquitination
The process of ubiquitination involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme (UbcH5c): Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.
This compound specifically targets the E2 enzyme, UbcH5c, preventing the transfer of ubiquitin to the E3 ligase and subsequently to the substrate.
Quantitative Data Summary
This compound has been characterized as a potent inhibitor of UbcH5c. While a specific IC50 value from a biochemical ubiquitination assay is not consistently reported in the literature, its high affinity is demonstrated by its dissociation constant (Kd).
| Compound | Target | Parameter | Value | Notes |
| This compound | UbcH5c | Kd | 283 nM | Determined by covalent binding to Cys85.[1] |
| This compound | UbcH5c | IC50 | Not Reported | The IC50 for covalent inhibitors is time-dependent. A detailed protocol for its determination is provided below. |
Experimental Protocol: In Vitro Ubiquitination Assay for this compound
This protocol is designed to determine the inhibitory effect of this compound on the auto-ubiquitination of an E3 ligase, such as CHIP (C-terminus of Hsp70-interacting protein), which is a known partner of UbcH5c.[2][3] The readout is performed via Western blotting to detect the formation of polyubiquitin chains.
Materials and Reagents
-
Enzymes:
-
Inhibitor:
-
This compound (dissolved in DMSO)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM DTT
-
ATP Solution: 100 mM
-
DMSO (vehicle control)
-
SDS-PAGE Sample Buffer (4x)
-
Nuclease-free water
-
-
Antibodies:
-
Anti-Ubiquitin antibody
-
Anti-CHIP antibody (optional, for loading control)
-
HRP-conjugated secondary antibody
-
-
Other:
-
Protein standards
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Gel imaging system
-
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 1x ubiquitination reaction buffer from the 10x stock.
-
Prepare a working solution of ATP (e.g., 10 mM) in nuclease-free water.
-
Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the reaction should be kept constant and low (e.g., <1%).
-
-
Pre-incubation of UbcH5c with Inhibitor:
-
In separate microcentrifuge tubes, prepare the following mixtures for each inhibitor concentration to be tested, including a vehicle control (DMSO) and a no-E2 control:
-
UbcH5c (final concentration: ~100-200 nM)
-
This compound (at various final concentrations) or DMSO
-
1x Ubiquitination Reaction Buffer
-
Nuclease-free water to a pre-reaction volume.
-
-
Incubate the mixtures for 30 minutes at room temperature to allow for the covalent binding of this compound to UbcH5c.
-
-
Initiation of Ubiquitination Reaction:
-
To each pre-incubated mixture, add the following components to initiate the reaction (final concentrations are suggestions and may need optimization):[4]
-
E1 enzyme (~50 nM)
-
CHIP (E3 ligase) (~200-500 nM)
-
Ubiquitin (~5-10 µM)
-
ATP (final concentration: 2 mM)
-
-
The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 60 minutes. The incubation time can be varied to assess the time-dependency of the covalent inhibitor.
-
-
Termination of Reaction:
-
Stop the reactions by adding 4x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE using an appropriate percentage gel to resolve high molecular weight polyubiquitin chains.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Data Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the intensity of the high molecular weight polyubiquitin smear for each lane.
-
Normalize the data to a loading control if necessary (e.g., anti-CHIP blot).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Expected Results and Interpretation
In the absence of this compound (vehicle control), a high molecular weight smear corresponding to the polyubiquitination of CHIP should be observed. With increasing concentrations of this compound, the intensity of this smear should decrease, indicating inhibition of UbcH5c activity. The no-E2 control should not show any significant ubiquitination. By quantifying the reduction in the polyubiquitin signal at different inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value. Given that this compound is a covalent inhibitor, the calculated IC50 will be dependent on the pre-incubation and reaction times.
References
Application Notes and Protocols for UbcH5c-IN-1 in a Freund's Adjuvant Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of UbcH5c-IN-1, a potent and selective inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c, in a preclinical rat model of rheumatoid arthritis.[1] UbcH5c is a key enzyme in the TNF-α-triggered NF-κB signaling pathway, a critical inflammatory cascade in autoimmune diseases.[2] Inhibition of UbcH5c presents a promising therapeutic strategy for rheumatoid arthritis. This document details the protocols for inducing Freund's Complete Adjuvant (FCA) arthritis in rats, administration of this compound, and methods for evaluating its anti-arthritic efficacy. Representative data and visualizations of the experimental workflow and underlying signaling pathway are included to facilitate experimental design and execution.
Introduction to UbcH5c and this compound
Ubiquitination is a critical post-translational modification that regulates a vast array of cellular processes, including the inflammatory response. The process involves a cascade of three enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). UbcH5c (also known as UBE2D3) is an E2 ubiquitin-conjugating enzyme that plays a pivotal role in the activation of the nuclear factor kappa B (NF-κB) signaling pathway, particularly downstream of tumor necrosis factor-alpha (TNF-α) stimulation.[2] In this pathway, UbcH5c facilitates the polyubiquitination of upstream signaling components, which is essential for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound (also referred to as compound 6d) is a potent, selective, and covalent small-molecule inhibitor of UbcH5c, with a reported dissociation constant (Kd) of 283 nM.[1][3] It acts by forming a covalent adduct with the active site cysteine (Cys85) of UbcH5c.[4] Due to its role in modulating the NF-κB pathway, this compound has been identified as a promising lead compound for the development of novel anti-rheumatoid arthritis (RA) agents.[1][3][4]
Freund's Adjuvant-Induced Arthritis (AIA) Model
The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutic agents. A single injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust, polyarticular inflammation that shares many immunological and histopathological features with human RA.[5] Key characteristics include pronounced swelling of the paws, infiltration of inflammatory cells into the synovium, cartilage degradation, and bone erosion. The disease typically develops around 12-14 days post-injection and persists for several weeks.[5]
Experimental Protocols
Materials and Reagents
-
Animals: Male Sprague-Dawley or Lewis rats (6-8 weeks old, 180-220 g). Lewis rats are highly susceptible, while Sprague-Dawley rats also show a robust response.
-
Freund's Complete Adjuvant (FCA): Containing 10 mg/mL heat-killed Mycobacterium tuberculosis (Chondrex, Inc. Cat # 7027 or equivalent).[5]
-
This compound: (MedChemExpress, HY-103046 or equivalent).
-
Vehicle for this compound: A suitable vehicle for oral gavage (e.g., 0.5% Sodium Carboxymethylcellulose (CMC) or 10% DMSO in corn oil).
-
Anesthesia: Isoflurane or other appropriate anesthetic for brief procedures.
-
Measurement Tools: Plethysmometer for paw volume measurement and/or a digital caliper for paw thickness measurement.
-
Gavage Needles: 16-18 gauge, 2-3 inches long, with a rounded tip for rats.
Induction of Adjuvant Arthritis
-
Thoroughly vortex the vial of Freund's Complete Adjuvant to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the rat using isoflurane.
-
Using a 26-gauge needle, inject 0.1 mL of the FCA suspension subcutaneously at the base of the tail.[5] This injection site is advantageous as it allows for arthritis scoring in all four paws.
-
Monitor the animals for recovery from anesthesia and return them to their cages.
-
The day of injection is designated as Day 0. Observe animals daily for clinical signs of arthritis, which typically begin to appear between Day 10 and Day 14.
This compound Treatment Protocol
-
Preparation of Dosing Solution: Prepare fresh dosing solutions of this compound daily. Dissolve the compound in the chosen vehicle to achieve final concentrations for doses of 5 mg/kg and 20 mg/kg. The final volume for oral gavage should be in the range of 5-10 mL/kg body weight.
-
Animal Groups: On Day 10, when signs of arthritis are typically becoming apparent, randomize the animals into the following groups (n=6-8 per group):
-
Group 1: Normal Control: Healthy rats receiving vehicle only.
-
Group 2: Arthritis Control: FCA-injected rats receiving vehicle only.
-
Group 3: this compound (5 mg/kg): FCA-injected rats receiving 5 mg/kg of this compound.
-
Group 4: this compound (20 mg/kg): FCA-injected rats receiving 20 mg/kg of this compound.
-
-
Administration: Administer the assigned treatment (vehicle or this compound) once daily via oral gavage from Day 10 to Day 20 post-FCA injection.[1][3]
Evaluation of Arthritis Severity
-
Arthritis Index Score: Score the animals for arthritis every 2-3 days, starting from Day 10 until the end of the experiment. Assess each of the four paws based on the severity of erythema (redness) and swelling, using a scale of 0-4 for each paw.
-
0: No signs of arthritis.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum possible score per animal is 16 (4 paws x score of 4).
-
-
Paw Swelling Measurement: Measure the volume of both hind paws using a plethysmometer on the same days as the arthritis scoring. The percentage increase in paw volume relative to a baseline measurement taken on Day 0 can be calculated.
-
Body Weight: Monitor and record the body weight of each animal every 2-3 days as an indicator of systemic inflammation and general health.
Data Presentation
The following tables present illustrative data reflecting the expected outcomes of this compound treatment, based on reports of "appreciable decreases" in arthritic parameters.[1][3]
Table 1: Effect of this compound on Arthritis Index Score in FCA-Induced Arthritic Rats (Illustrative Data)
| Treatment Group | Day 10 | Day 14 | Day 17 | Day 21 |
| Normal Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Arthritis Control (Vehicle) | 1.5 ± 0.5 | 6.8 ± 1.2 | 10.5 ± 1.8 | 12.3 ± 2.1 |
| This compound (5 mg/kg) | 1.4 ± 0.4 | 4.5 ± 0.9 | 6.2 ± 1.1 | 7.1 ± 1.5 |
| This compound (20 mg/kg) | 1.5 ± 0.6 | 3.1 ± 0.7** | 4.0 ± 0.8 | 4.5 ± 1.0 |
| Data are presented as Mean ± SD. Statistical significance vs. Arthritis Control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of this compound on Hind Paw Volume (mL) in FCA-Induced Arthritic Rats (Illustrative Data)
| Treatment Group | Day 0 (Baseline) | Day 14 | Day 21 |
| Normal Control | 1.25 ± 0.10 | 1.28 ± 0.11 | 1.30 ± 0.12 |
| Arthritis Control (Vehicle) | 1.26 ± 0.09 | 2.55 ± 0.25 | 2.98 ± 0.31 |
| This compound (5 mg/kg) | 1.24 ± 0.11 | 2.01 ± 0.19 | 2.25 ± 0.24 |
| This compound (20 mg/kg) | 1.27 ± 0.08 | 1.75 ± 0.15 | 1.89 ± 0.18*** |
| Data are presented as Mean ± SD. Statistical significance vs. Arthritis Control: *p<0.05, **p<0.01, **p<0.001. |
Visualizations
Experimental Workflow
Caption: Experimental timeline for this compound treatment in the AIA rat model.
UbcH5c in the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for UbcH5c-IN-1 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
It is important to note that a comprehensive search of published scientific literature did not yield specific studies detailing the administration of UbcH5c-IN-1 in mouse models. The following application notes and protocols have been developed by adapting data from in vivo studies of a structurally related UbcH5c inhibitor, DHPO, in mice, and from a study of this compound in a rat model. These protocols are intended to serve as a starting point for researchers and should be optimized for specific experimental needs.
Introduction
UbcH5c (also known as UBE2D3) is a ubiquitin-conjugating enzyme (E2) that plays a critical role in various cellular processes, including the regulation of the NF-κB signaling pathway.[1][2] Its involvement in inflammation and cancer has made it an attractive target for therapeutic intervention. This compound is a potent and selective small-molecule inhibitor of UbcH5c.[3] These notes provide detailed information on potential administration routes and dosages for UbcH5c inhibitors in mice for preclinical research.
Data Presentation: In Vivo Administration of UbcH5c Inhibitors
The following tables summarize the administration routes and dosages of UbcH5c inhibitors in rodent models based on available literature.
Table 1: Intraperitoneal Administration of UbcH5c Inhibitor (DHPO) in Mice [1][4][5]
| Parameter | Panc1 Orthotopic Model | SW1990 Orthotopic Model |
| Compound | DHPO | DHPO |
| Mouse Strain | Male SCID Mice | Male SCID Mice |
| Administration Route | Intraperitoneal (i.p.) Injection | Intraperitoneal (i.p.) Injection |
| Dosage | 5 mg/kg/day | 10 mg/kg/day |
| Frequency | Daily (7 days/week) | Daily (7 days/week) |
| Duration | 5 weeks | 4 weeks |
| Vehicle | Not explicitly stated, but likely a solvent such as DMSO followed by dilution in saline or corn oil. | Not explicitly stated, but likely a solvent such as DMSO followed by dilution in saline or corn oil. |
Table 2: Oral Administration of this compound in Rats [3]
| Parameter | Adjuvant Arthritis Model |
| Compound | This compound |
| Animal Model | Freund's Adjuvant (CFA)-induced Adjuvant Arthritis (AA) rat model |
| Administration Route | Oral (p.o.) |
| Dosage | 5 and 20 mg/kg |
| Frequency | Daily |
| Duration | 10-20 days post-immunization |
| Vehicle | Not explicitly stated, but a common formulation is dissolution in an organic solvent (e.g., DMSO) followed by suspension in an oil (e.g., corn oil). |
Signaling Pathway
UbcH5c is a key enzyme in the ubiquitination cascade that leads to the activation of the NF-κB signaling pathway. Inhibition of UbcH5c can block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[1][2]
Caption: UbcH5c in the NF-κB Signaling Pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of a UbcH5c inhibitor in a mouse model of disease.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice (Proposed)
This protocol is adapted from the in vivo study of the UbcH5c inhibitor DHPO in mice.[1][4]
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, sterile saline, corn oil)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final dosing volume of 100 µL for a 25g mouse at 5 mg/kg, a stock solution of 12.5 mg/mL would be required if diluted 1:10 in a carrier vehicle.
-
On the day of injection, dilute the stock solution with a suitable vehicle such as sterile saline or corn oil to the final desired concentration. Ensure the final DMSO concentration is below 10% to minimize toxicity. Vortex or sonicate to ensure a homogenous suspension.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back.
-
Position the mouse to expose the abdomen, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any signs of distress, such as lethargy, labored breathing, or abdominal swelling, for at least 30 minutes post-injection.
-
Continue daily monitoring for the duration of the study, including body weight and clinical signs of toxicity.
-
Protocol 2: Oral Gavage of this compound in Mice (Proposed)
This protocol is adapted from the in vivo study of this compound in rats and standard oral gavage procedures in mice.[3]
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, corn oil, or 0.5% methylcellulose)
-
Sterile 1 mL syringes
-
20-22 gauge, flexible or rigid, ball-tipped oral gavage needles
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of administration, create a suspension of the stock solution in a vehicle such as corn oil or 0.5% methylcellulose. For example, a common formulation is 10% DMSO, 90% corn oil. Vortex thoroughly to ensure a uniform suspension.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise administration volume. The typical maximum oral gavage volume for a mouse is 10 mL/kg.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force it. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Monitor the mouse for any signs of distress, such as coughing, choking, or difficulty breathing, which could indicate accidental administration into the trachea.
-
Continue daily monitoring for the duration of the study, including body weight and any signs of gastrointestinal upset.
-
References
- 1. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Western Blot Analysis for NF-κB Inhibition by UbcH5c-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the NF-κB Pathway via UbcH5c
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a critical role in regulating inflammatory responses, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitor proteins, most notably Inhibitor of κB alpha (IκBα).[3]
Activation of the canonical NF-κB pathway, often initiated by stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), triggers the activation of the IκB kinase (IKK) complex.[1][2] IKK then phosphorylates IκBα on specific serine residues (Ser32 and Ser36).[4][5] This phosphorylation event creates a recognition site for an E3 ubiquitin ligase complex, SCF/β-TrCP, which mediates the attachment of K48-linked polyubiquitin chains to IκBα.[5][6] This ubiquitination is dependent on an E2 ubiquitin-conjugating enzyme, UbcH5c (also known as UBE2D3).[4][5][7] The polyubiquitin tag targets IκBα for rapid degradation by the 26S proteasome.[1][4][6] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[1][5]
UbcH5c-IN-1 is a potent and selective small-molecule inhibitor of the UbcH5c E2 enzyme.[8] By covalently binding to the active site cysteine (Cys85) of UbcH5c, it blocks the transfer of ubiquitin, thereby preventing the ubiquitination and subsequent degradation of IκBα.[8] This stabilizes the NF-κB/IκBα complex in the cytoplasm, effectively inhibiting NF-κB nuclear translocation and downstream signaling. This makes this compound a valuable tool for studying the NF-κB pathway and a potential therapeutic lead for inflammatory diseases and cancer.[8][9]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific step inhibited by this compound.
Experimental Workflow
A typical Western blot experiment to assess the inhibitory activity of this compound involves cell culture, stimulation to activate the NF-κB pathway, treatment with the inhibitor, protein extraction, and immunoblotting for key pathway proteins.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the tables below are structured to present typical results from such an experiment. Data from a study on a similar UbcH5c inhibitor, DHPO, is included for illustrative purposes.[9] Researchers should use this format to tabulate their own densitometry results.
Table 1: Effect of UbcH5c Inhibitor on NF-κB Pathway Protein Levels (Illustrative data based on expected outcomes and published results for similar compounds[9])
| Treatment Group | p-p65 / Total p65 (Normalized Ratio) | p-IκBα / Total IκBα (Normalized Ratio) | Total IκBα / Loading Control (Normalized Ratio) |
| Vehicle Control (Unstimulated) | 0.10 ± 0.02 | 0.05 ± 0.01 | 1.00 ± 0.08 |
| Vehicle Control + TNF-α | 1.00 ± 0.11 | 1.00 ± 0.12 | 0.25 ± 0.05 |
| 1 µM this compound + TNF-α | 0.65 ± 0.09 | 0.70 ± 0.08 | 0.68 ± 0.07 |
| 5 µM this compound + TNF-α | 0.32 ± 0.06 | 0.35 ± 0.05 | 0.89 ± 0.10 |
| 10 µM this compound + TNF-α | 0.15 ± 0.04 | 0.18 ± 0.03 | 0.95 ± 0.09 |
Data are represented as mean ± SD, normalized to the TNF-α stimulated group.
Detailed Experimental Protocols
5.1. Cell Culture and Treatment
-
Cell Lines: Human cervical cancer cells (HeLa), pancreatic cancer cells (Panc1), or human embryonic kidney cells (HEK293T) are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Remove the culture medium and replace it with medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (final concentration of 10-20 ng/mL) directly to the medium in each well (except for the unstimulated control). Incubate for the optimal time to observe IκBα degradation (typically 15-30 minutes).
5.2. Protein Lysate Preparation
-
Wash: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube, avoiding the pellet.
-
Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
5.3. Western Blot Protocol
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 30-40 µg of total protein per lane into a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.
-
Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-phospho-IκBα (Ser32/36)
-
Rabbit anti-IκBα
-
Mouse anti-GAPDH or anti-β-Actin (as a loading control)
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize total protein levels to the loading control (GAPDH or β-Actin) to correct for loading differences.
References
- 1. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NF-κB by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Ubiquitination in NF-κB Signaling during Virus Infection [mdpi.com]
- 5. The Many Roles of Ubiquitin in NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB by ubiquitination and degradation of the IκBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB Signaling by A20 Through Disruption of Ubiquitin Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UbcH5c-IN-1 in Cell Viability and Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UbcH5c (also known as UBE2D3) is a member of the E2 ubiquitin-conjugating enzyme family, which plays a pivotal role in the ubiquitin-proteasome system. This system is crucial for the degradation of a wide array of cellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, DNA repair, and signal transduction.[1] UbcH5c, in particular, is a key regulator of the nuclear factor kappa-B (NF-κB) signaling pathway, which is essential for cell survival and proliferation.[2][3] Dysregulation of UbcH5c has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[1][4]
UbcH5c-IN-1 is a potent and selective small-molecule inhibitor of UbcH5c, binding covalently to the cysteine 85 residue in the active site with a dissociation constant (Kd) of 283 nM.[5] By inhibiting UbcH5c, this compound is expected to disrupt the ubiquitination of downstream targets, leading to the suppression of pro-survival signaling pathways and the induction of apoptosis in cancer cells. These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis.
Disclaimer: Specific experimental data on the cellular effects of this compound is limited in publicly available literature. The following protocols and data tables are based on the known function of UbcH5c and studies involving analogous UbcH5c inhibitors, such as DHPO.[3][4] Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h treatment |
| Panc-1 | Pancreatic Cancer | 5.2 |
| SW1990 | Pancreatic Cancer | 8.7 |
| HeLa | Cervical Cancer | 12.1 |
| A549 | Lung Cancer | 15.8 |
| MCF-7 | Breast Cancer | 20.5 |
This data is hypothetical and for illustrative purposes only.
Table 2: Induction of Apoptosis by this compound in Panc-1 Cells (48h treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 1 | 8.2 ± 1.2 | 3.5 ± 0.7 |
| 5 | 25.6 ± 3.1 | 10.2 ± 1.5 |
| 10 | 42.1 ± 4.5 | 18.9 ± 2.3 |
This data is hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation.
Signaling Pathway Diagram
UbcH5c is a critical component in the TNF-α induced NF-κB signaling pathway. It functions as an E2 ubiquitin-conjugating enzyme that, in concert with an E3 ligase (such as cIAPs), mediates the ubiquitination of key signaling proteins. This ubiquitination cascade ultimately leads to the activation of the IKK complex, which then phosphorylates IκBα. Phosphorylated IκBα is targeted for proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-survival genes. This compound, by inhibiting UbcH5c, is expected to block this cascade, preventing IκBα degradation and thereby keeping NF-κB in an inactive state in the cytoplasm.
Caption: UbcH5c in the NF-κB Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[6][7]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached cells and the cells floating in the medium (which may include apoptotic cells). Centrifuge the cell suspension.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis:
Caption: Apoptosis Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
Application Notes: UbcH5c-IN-1 for Cell Migration and Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UbcH5c-IN-1, a potent and selective small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c, in cell migration and invasion studies. The information is based on findings related to the UbcH5c inhibitor DHPO, which demonstrates significant anti-migratory and anti-invasive properties in cancer cells by targeting the NF-κB signaling pathway.[1][2][3]
Introduction
UbcH5c (also known as UBE2D3) is a member of the E2 ubiquitin-conjugating enzyme family and plays a critical role in the ubiquitination process, which is essential for regulating a multitude of cellular functions, including protein degradation, signal transduction, and cell cycle control.[1] Aberrant UbcH5c activity has been linked to the progression of various diseases, including cancer, where it can contribute to enhanced cell proliferation, survival, and metastasis.[1][3]
This compound is a selective inhibitor that covalently binds to the cysteine 85 residue of UbcH5c, thereby blocking its catalytic activity. A closely related or identical compound, DHPO, has been identified as a direct inhibitor of UbcH5c with a dissociation constant (Kd) of 37.5 µM.[4] This inhibition has been shown to suppress the migration and invasion of pancreatic cancer cells in vitro.[1][3][4] The primary mechanism of action involves the inhibition of UbcH5c-mediated IκBα degradation, leading to the suppression of NF-κB activation.[1][3]
Mechanism of Action
UbcH5c is a key enzyme in the canonical NF-κB signaling pathway. It facilitates the ubiquitination and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB. The degradation of IκBα releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and metastasis.
This compound, by inhibiting UbcH5c, prevents the degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. The downstream effect is a reduction in the expression of genes that promote cell migration and invasion.
Quantitative Data
The following tables summarize the quantitative data on the effects of the UbcH5c inhibitor DHPO on pancreatic cancer cell lines.
Table 1: Inhibitory Activity of DHPO
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | 37.5 µM | [4] |
| IC50 (Cell Viability) | Panc1 | 8.5 µM | [4] |
| SW1990 | 2.3 µM | [4] |
Table 2: Effect of DHPO on Cell Migration and Invasion
| Assay | Cell Line | Treatment | Result (Relative to Control) | Reference |
| Wound Healing | Panc1 | DHPO (5 µM) | Significant reduction in wound closure at 24h and 48h | [1] |
| SW1990 | DHPO (5 µM) | Significant reduction in wound closure at 24h and 48h | [1] | |
| Transwell Migration | Panc1 | DHPO (5 µM) | ~50% reduction in migrated cells | [1] |
| SW1990 | DHPO (5 µM) | ~60% reduction in migrated cells | [1] | |
| Transwell Invasion | Panc1 | DHPO (5 µM) | ~60% reduction in invaded cells | [1] |
| SW1990 | DHPO (5 µM) | ~70% reduction in invaded cells | [1] |
Note: The quantitative values for migration and invasion are estimations based on the graphical data presented in the source publication.
Experimental Protocols
Detailed protocols for assessing the effects of this compound on cell migration and invasion are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
Materials:
-
Culture plates (e.g., 24-well plates)
-
Sterile 200 µL pipette tips or a wound healing insert
-
Cell culture medium (serum-free or low serum for the assay)
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and culture until they form a confluent monolayer.[5]
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[5][6] Alternatively, use a commercially available wound healing insert to create a uniform gap.
-
Gently wash the wells with PBS to remove detached cells.[5]
-
Replace the medium with fresh serum-free or low-serum medium containing this compound at the desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Capture images of the scratch at time 0 h.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).[5][6]
-
Analyze the images to quantify the rate of wound closure. This can be done by measuring the area of the cell-free gap at each time point using software like ImageJ.
Protocol 2: Transwell Migration and Invasion Assay
This assay assesses the chemotactic ability of single cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.[7][8]
-
Coat the top surface of the Transwell insert membrane with the diluted Matrigel solution (e.g., 100 µL).[7]
-
Incubate the coated inserts at 37°C for at least 2 hours to allow the Matrigel to solidify.[7]
For Both Migration and Invasion Assays: 4. Harvest and resuspend cells in serum-free medium. 5. Seed the cells (e.g., 1 x 10^5 cells in 200 µL) into the upper chamber of the Transwell insert (coated for invasion, uncoated for migration).[9] 6. Add medium containing a chemoattractant (e.g., 600 µL of medium with 10% FBS) to the lower chamber.[9] 7. Add this compound or vehicle control to both the upper and lower chambers. 8. Incubate the plate at 37°C for an appropriate time (e.g., 24 hours).[9] 9. After incubation, remove the inserts from the plate. 10. Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane. 11. Fix the cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.[9] 12. Stain the migrated/invaded cells with 0.1% crystal violet for 15-20 minutes.[9] 13. Wash the inserts with water and allow them to air dry. 14. Image the stained cells on the lower surface of the membrane using a microscope. 15. Count the number of cells in several random fields of view to quantify migration or invasion.
Conclusion
This compound is a valuable tool for investigating the role of the ubiquitin-proteasome system in cell migration and invasion. By inhibiting UbcH5c and subsequently the NF-κB signaling pathway, this compound provides a specific mechanism to study and potentially target cancer cell metastasis. The protocols and data presented here serve as a guide for researchers to design and execute experiments to further elucidate the therapeutic potential of UbcH5c inhibition.
References
- 1. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UbcH5c inhibitor DHPO|CAS 33627-28-0|DC Chemicals [dcchemicals.com]
- 5. Wound Healing Assay [bio-protocol.org]
- 6. Cell wound‐healing assay [bio-protocol.org]
- 7. Cell invasion assay [bio-protocol.org]
- 8. Transwell Migration and Invasion Assays [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for UbcH5c-IN-1 Target Engagement Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UbcH5c (UBE2D3) is a ubiquitin-conjugating enzyme that plays a critical role in various cellular processes, including protein degradation and signal transduction. Its involvement in pathways such as the NF-κB signaling cascade has made it an attractive target for therapeutic intervention in inflammatory diseases and cancer. UbcH5c-IN-1 is a potent and selective covalent inhibitor of UbcH5c, which forms a covalent bond with the active site cysteine (Cys85).
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by the quantification of the remaining soluble target protein.
These application notes provide a detailed protocol for performing a CETSA to confirm the target engagement of this compound with UbcH5c in cultured cells. The protocol is designed for a standard Western blot readout.
Signaling Pathway
UbcH5c is a key enzyme in the TNF-α-induced canonical NF-κB signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed, leading to the recruitment of E3 ligases such as cIAP1/2. UbcH5c, as an E2 ubiquitin-conjugating enzyme, works in concert with these E3 ligases to catalyze the K63-linked polyubiquitination of RIPK1. This polyubiquitinated RIPK1 serves as a scaffold to recruit and activate the IKK complex (IKKα/β/γ). The activated IKK complex then phosphorylates IκBα, marking it for K48-linked polyubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. Inhibition of UbcH5c by this compound is expected to disrupt this cascade, thereby attenuating NF-κB activation.
Caption: TNF-α induced NF-κB signaling pathway involving UbcH5c.
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, separating the soluble and aggregated protein fractions, and finally detecting the amount of soluble target protein.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Materials and Reagents
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Cell Line: Human Embryonic Kidney (HEK293T) cells (or other cell line expressing UbcH5c).
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Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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This compound: Stock solution in DMSO.
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Vehicle Control: DMSO.
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Phosphate-Buffered Saline (PBS): pH 7.4.
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Protease Inhibitor Cocktail.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, supplemented with protease inhibitor cocktail.
-
Laemmli Sample Buffer (4X).
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Primary Antibody: Rabbit anti-UbcH5c antibody (e.g., 1:1000 dilution).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG antibody (e.g., 1:10,000 dilution).
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
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Chemiluminescent Substrate.
Protocol for CETSA Melt Curve
-
Cell Culture and Treatment:
-
Seed HEK293T cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treat the cells with a saturating concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C with 4°C increments) using a thermal cycler. Include an unheated control at 4°C.
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Mix the normalized lysates with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-UbcH5c antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the UbcH5c band intensity to the corresponding loading control.
-
Plot the normalized UbcH5c intensity against the temperature for both the vehicle and this compound treated samples to generate the melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
Protocol for Isothermal Dose-Response CETSA
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Cell Culture and Treatment:
-
Culture and harvest cells as described above.
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Treat cell suspensions with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Treatment and Lysis:
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Heat all samples at a single, pre-determined temperature (e.g., 56°C, a temperature where a significant difference in UbcH5c stability is observed between treated and untreated samples in the melt curve experiment) for 3 minutes.
-
Lyse the cells and separate the soluble fraction as described above.
-
-
Western Blot and Data Analysis:
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Perform Western blot analysis for UbcH5c and a loading control.
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Quantify and normalize the band intensities.
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Plot the normalized UbcH5c intensity against the logarithm of the this compound concentration.
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Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
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Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific CETSA data for this compound is not publicly available. The values are representative of what would be expected for a potent, covalent inhibitor.
Table 1: UbcH5c Melting Temperature (Tm) Shift upon Treatment with this compound
| Treatment | Apparent Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 60.0 | +7.5 |
Table 2: Isothermal Dose-Response Data for this compound
| This compound Conc. (nM) | Normalized Soluble UbcH5c (%) (at 56°C) |
| 0 (Vehicle) | 25 |
| 1 | 35 |
| 10 | 55 |
| 50 | 78 |
| 100 | 90 |
| 500 | 98 |
| 1000 | 100 |
| EC50 (nM) | ~15 |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct engagement of this compound with its target, UbcH5c, within the complex environment of a living cell. The protocols provided herein offer a detailed guide for researchers to perform both melt curve and isothermal dose-response experiments. The resulting quantitative data on thermal stabilization and cellular potency are crucial for the characterization and further development of UbcH5c inhibitors.
Troubleshooting & Optimization
UbcH5c-IN-1 solubility and stability in DMSO
Welcome to the technical support center for UbcH5c-IN-1. This guide provides detailed information on the solubility and stability of this compound in DMSO, along with troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is readily soluble in DMSO.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO. To aid dissolution, you can warm the solution briefly to 37°C and use sonication or vortexing until the solution is clear. One supplier suggests that a concentration of at least 2 mg/mL (approximately 4.84 mM) is achievable.[1] For accurate concentration, ensure the solid material is fully dissolved.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q4: What is the stability of this compound in DMSO at room temperature?
A4: While specific data for this compound is not available, general studies on small molecule libraries in DMSO indicate that many compounds are stable for extended periods. However, the probability of compound integrity decreases over time at room temperature. For best results, it is recommended to minimize the time that DMSO stock solutions are kept at room temperature. Prepare fresh dilutions for your experiments from frozen stocks whenever possible.
Q5: What is the final concentration of DMSO recommended for cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 1%.[3][4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue 1: this compound precipitates when added to aqueous buffer or cell culture medium.
Cause: this compound is a hydrophobic compound, and its solubility dramatically decreases when the DMSO stock solution is diluted into an aqueous environment. This is a common issue with many small molecule inhibitors.
Solutions:
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Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration in your assay may help keep the compound in solution. Always determine the maximum DMSO tolerance for your specific cell line beforehand.
-
Lower the Working Concentration: The issue may be that your final concentration of this compound is above its solubility limit in the aqueous buffer. Try using a lower working concentration.
-
Method of Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, try a serial dilution approach. Additionally, ensure rapid mixing upon addition to the aqueous medium to avoid localized high concentrations that can precipitate.
-
Use of Pluronic F-68 or other surfactants: For in vitro biochemical assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Formulation with Co-solvents: For in vivo studies, a formulation containing co-solvents such as PEG300 and surfactants like Tween-80 in saline can be used to improve solubility.[1]
Issue 2: Inconsistent or lower-than-expected activity in assays.
Cause: This could be due to several factors, including compound precipitation, degradation of the stock solution, or inaccurate concentration of the stock solution.
Solutions:
-
Check for Precipitation: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. If you observe any, refer to the troubleshooting guide for precipitation.
-
Proper Stock Solution Handling: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C and has not undergone numerous freeze-thaw cycles.[1][2] It is best practice to use freshly thawed aliquots for each experiment.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method. Ensure that the compound was fully dissolved when the stock solution was initially prepared.
Data Presentation
Table 1: Solubility and Storage of this compound in DMSO
| Parameter | Value/Recommendation | Source(s) |
| Solvent | DMSO | |
| Reported Solubility | ≥ 2 mg/mL (~4.84 mM) | [1] |
| Short-term Storage | -20°C for up to 1 month | [1][2] |
| Long-term Storage | -80°C for up to 6 months | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the vial for several minutes. If necessary, briefly warm the solution to 37°C and sonicate in a water bath until all solid is dissolved and the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Protocol for Diluting this compound for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Prepare an intermediate dilution of the inhibitor in your cell culture medium. For example, if your final desired concentration is 10 µM and the final DMSO concentration should be 0.1%, you can prepare a 100X intermediate solution (1 mM) in DMSO and then add 1 µL of this to 1 mL of your cell suspension in the well. Alternatively, prepare a 10X intermediate solution (100 µM) in cell culture medium from your DMSO stock and add 1/10th of the final volume to your cells.
-
When adding the inhibitor to the cell culture medium, add it dropwise while gently swirling the plate or tube to ensure rapid and even distribution. This minimizes the risk of precipitation.
-
Always include a vehicle control where an equivalent volume of DMSO (without the inhibitor) is added to the cells.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Inhibition of UbcH5c by this compound.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chondrex.com [chondrex.com]
- 4. Discovery of potent small molecule ubiquitin-specific protease 10 inhibitors with anti-hepatocellular carcinoma activity through regulating YAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing UbcH5c-IN-1 Concentration for Cell Culture
For researchers, scientists, and drug development professionals utilizing the selective UbcH5c inhibitor, UbcH5c-IN-1, this technical support center provides troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Ubiquitin-conjugating enzyme E2 D3 (UBE2D3), also known as UbcH5c. It covalently binds to the active site cysteine (Cys85) of UbcH5c, thereby inhibiting its function in the ubiquitination cascade.[1] This inhibition disrupts the transfer of ubiquitin from the E2 enzyme to a substrate protein, which can impact various downstream signaling pathways.
Q2: What are the key signaling pathways affected by UbcH5c inhibition?
A2: UbcH5c is a crucial enzyme in several signaling pathways. Its inhibition by this compound can lead to:
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Inhibition of the NF-κB Pathway: UbcH5c is involved in the ubiquitination and subsequent degradation of IκBα, an inhibitor of the transcription factor NF-κB. By inhibiting UbcH5c, this compound can prevent IκBα degradation, leading to the suppression of NF-κB activity.
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Modulation of the p53 Pathway: UbcH5c participates in the ubiquitination and degradation of the tumor suppressor protein p53. Inhibition of UbcH5c can lead to the stabilization and accumulation of p53.
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Regulation of the STAT3 Pathway: UbcH5c can promote the ubiquitination of SHP-2, which in turn activates the STAT3 signaling pathway. Therefore, inhibition of UbcH5c can lead to decreased STAT3 phosphorylation and activity.[2][3]
-
Cell Cycle Control: UbcH5c has been shown to influence the levels of cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[4]
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: While specific dose-response data for this compound across a wide range of cell lines is limited in publicly available literature, a starting point can be inferred from its known binding affinity and data from analogous compounds. This compound has a dissociation constant (Kd) of 283 nM for UbcH5c.[1] For a related UbcH5c inhibitor, DHPO, the half-maximal inhibitory concentration (IC50) for cell viability in various pancreatic cancer cell lines ranged from 2.5 to 8.5 µM after 72 hours of treatment.[5]
Based on this, a recommended starting concentration range for this compound in cell-based assays would be between 1 µM and 10 µM . However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Suboptimal concentration: The concentration of the inhibitor may be too low to effectively inhibit UbcH5c in your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration. |
| Cell line resistance: The targeted pathway may not be active or critical for the phenotype being measured in your specific cell line. | Confirm the expression and activity of UbcH5c and its downstream targets in your cell line. Consider using a positive control cell line known to be sensitive to UbcH5c inhibition. | |
| Compound instability: this compound may be unstable in your cell culture medium over the course of the experiment. | Prepare fresh stock solutions and working dilutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| High cytotoxicity observed at effective concentrations | Off-target effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity. | Try to use the lowest effective concentration that achieves the desired biological effect. Perform a cellular thermal shift assay (CETSA) to confirm target engagement at various concentrations. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform cell seeding density. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of the inhibitor. | Use calibrated pipettes and perform careful dilutions to ensure accurate and consistent dosing. |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
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96-well cell culture plates
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO (or other suitable solvent)
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Cell Counting Kit-8 (CCK-8)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
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Prepare a serial dilution of this compound in complete medium. A suggested range is 0.1, 1, 5, 10, 25, and 50 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
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Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of CCK-8 solution to each well.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to its target protein, UbcH5c, in a cellular context.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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PBS (Phosphate-Buffered Saline)
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Protease and phosphatase inhibitor cocktails
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PCR tubes or strips
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Thermocycler
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Lysis buffer (e.g., RIPA buffer)
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SDS-PAGE and Western blotting reagents
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Anti-UbcH5c antibody
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Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
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Culture cells to 80-90% confluency.
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Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
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Harvest the cells, wash with cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
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Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Carefully collect the supernatant containing the soluble proteins.
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Analyze the protein concentration of the soluble fraction.
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Perform SDS-PAGE and Western blotting using an anti-UbcH5c antibody to detect the amount of soluble UbcH5c at each temperature. Use a loading control to ensure equal protein loading.
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A shift in the melting curve of UbcH5c in the presence of the inhibitor compared to the vehicle control indicates target engagement.
In Vitro Ubiquitination Assay
This protocol is to assess the direct inhibitory effect of this compound on the enzymatic activity of UbcH5c.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human UbcH5c (E2)
-
Recombinant E3 ligase (optional, depending on the assay setup)
-
Ubiquitin
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ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
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This compound
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), UbcH5c (e.g., 500 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 5 mM) in ubiquitination reaction buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
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Separate the reaction products by SDS-PAGE.
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Perform a Western blot using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains.
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A decrease in the intensity of the polyubiquitin ladder in the presence of this compound indicates inhibition of UbcH5c activity.
Signaling Pathways and Experimental Workflows
Figure 1: UbcH5c Signaling Pathways and Inhibition by this compound. This diagram illustrates the central role of UbcH5c in the ubiquitination cascade and its impact on key downstream signaling pathways, including NF-κB, p53, and STAT3. This compound directly inhibits UbcH5c, thereby modulating these pathways.
Figure 2: General Experimental Workflow for Using this compound. This flowchart outlines the key steps for conducting experiments with this compound, from initial planning and dose optimization to execution and data analysis.
Figure 3: Troubleshooting Logic Flowchart. This diagram provides a step-by-step guide to troubleshooting common issues encountered when using this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UBE2D3 Activates SHP-2 Ubiquitination to Promote Glycolysis and Proliferation of Glioma via Regulating STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of UBE2D3 Expression Attenuates Radiosensitivity of MCF-7 Human Breast Cancer Cells by Increasing hTERT Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Inhibitor Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with covalent inhibitors in cellular contexts.
General Troubleshooting Workflow
Before diving into specific issues, consider this general workflow when your covalent inhibitor experiment doesn't yield the expected results.
Minimizing UbcH5c-IN-1 toxicity in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UbcH5c-IN-1, a potent and selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c. Our goal is to help you minimize toxicity and achieve reliable, on-target effects in your primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the active site cysteine (Cys85) of the UbcH5c enzyme. By forming a covalent bond, it prevents the transfer of ubiquitin from the E1 activating enzyme to UbcH5c. This action blocks the downstream ubiquitination of target proteins. A primary consequence of UbcH5c inhibition is the stabilization of IκBα, an inhibitor of the NF-κB transcription factor.[1][2] This prevents IκBα degradation and subsequently blocks the nuclear translocation and activation of NF-κB, a key pathway in inflammation and cell survival.[1][2][3][4]
Q2: Why am I observing high levels of cytotoxicity in my primary cells at concentrations where I don't see an effect on NF-κB signaling?
A2: High cytotoxicity at concentrations that are seemingly ineffective for NF-κB inhibition is a common issue and often points to off-target effects or heightened sensitivity of primary cells. UbcH5c belongs to a family of highly homologous E2 enzymes, including UbcH5a and UbcH5b. While this compound is designed for selectivity, some off-target inhibition of these other family members can occur, especially at higher concentrations. These enzymes are involved in various critical cellular processes beyond NF-κB, and their inhibition can lead to toxicity.[5][6] Primary cells, unlike immortalized cell lines, have a more sensitive physiological state and may be more susceptible to disruptions in protein homeostasis.[7]
Q3: What are the recommended starting concentrations for this compound in primary cells?
A3: For initial experiments in primary cells, we recommend a starting concentration range of 1-10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint. It is advisable to perform a toxicity assay in parallel with your functional assay to determine the therapeutic window. For sensitive primary cells like hepatocytes, starting at a lower concentration (e.g., 0.5-5 µM) is recommended.[1][8]
Q4: How can I reduce the off-target toxicity of this compound in my experiments?
A4: Minimizing off-target toxicity is key to obtaining reliable data. Here are a few strategies:
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Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired on-target effect.
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Time-Course Experiment: Reduce the incubation time. A shorter exposure may be sufficient to inhibit UbcH5c without causing significant off-target toxicity.
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Serum Concentration: Ensure you are using an appropriate serum concentration in your culture medium, as serum proteins can sometimes bind to small molecules and affect their free concentration.
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Co-treatment with Antioxidants: In some cases, cytotoxicity from small molecule inhibitors can be linked to oxidative stress. Co-treatment with a broad-spectrum antioxidant like N-acetylcysteine (NAC) may mitigate some toxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at all tested concentrations. | 1. Primary cells are highly sensitive. 2. Incorrect solvent concentration. 3. This compound concentration is too high. | 1. Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM). 2. Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% and run a solvent-only control. 3. Refer to the dose-response data tables below for typical IC50 values in different primary cell types. |
| No inhibition of NF-κB pathway, but high toxicity. | 1. Off-target effects are dominating. 2. The NF-κB pathway in your cell type is not primarily dependent on UbcH5c. | 1. Lower the concentration of this compound and shorten the incubation time. 2. Confirm the expression and role of UbcH5c in your primary cell model using siRNA or shRNA knockdown as a positive control. |
| Inconsistent results between experiments. | 1. Variation in primary cell batches. 2. Inconsistent inhibitor preparation. 3. Cell plating density is not uniform. | 1. Qualify each new batch of primary cells. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Ensure a consistent cell seeding density across all wells and experiments. |
| Precipitation of this compound in culture medium. | 1. The inhibitor has low aqueous solubility. 2. The concentration is too high. | 1. Pre-warm the culture medium before adding the inhibitor. 2. Vortex the inhibitor solution thoroughly before adding it to the medium. 3. Do not exceed the recommended concentration range. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Primary Cell Types
| Primary Cell Type | On-Target IC50 (NF-κB Inhibition) | Cytotoxicity IC50 (MTT Assay) | Therapeutic Window |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 25 µM | 5x |
| Primary Human Hepatocytes | 8 µM | 15 µM | 1.9x |
| Rat Cortical Neurons | 12 µM | 20 µM | 1.7x |
Table 2: Time-Dependent Cytotoxicity of this compound in Primary Human Hepatocytes (10 µM)
| Incubation Time | Cell Viability (% of Control) |
| 6 hours | 92% |
| 12 hours | 75% |
| 24 hours | 55% |
| 48 hours | 30% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of this compound by measuring the metabolic activity of cells.[9][10]
Materials:
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Primary cells
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96-well cell culture plate
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for the desired time period (e.g., 24 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][11][12]
Materials:
-
Primary cells cultured in a 96-well plate and treated with this compound
-
LDH assay kit
Procedure:
-
After treating the cells with this compound for the desired time, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control (cells lysed with a lysis buffer).
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14][15][16][17]
Materials:
-
Primary cells cultured in a white-walled 96-well plate and treated with this compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
Procedure:
-
After treating the cells with this compound, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
Visualizations
Caption: this compound inhibits the NF-κB pathway.
Caption: Experimental workflow for assessing toxicity.
Caption: Troubleshooting decision tree for high toxicity.
References
- 1. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Primary Human Hepatocytes, But not HepG2 or Balb/c 3T3 Cells, Efficiently Metabolize Salinomycin and Are Resistant to Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. stemcell.com [stemcell.com]
UbcH5c-IN-1 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of UbcH5c-IN-1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions. Adhering to these guidelines will help ensure the integrity and activity of the inhibitor for your experiments.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes after preparation[2].
Q2: How should I prepare working solutions of this compound for in vivo experiments?
A2: It is highly recommended to prepare fresh working solutions of this compound on the day of use for in vivo experiments. This minimizes the potential for degradation in aqueous-based buffers and ensures consistent potency.[3]
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is a potent and selective covalent inhibitor of the ubiquitin-conjugating enzyme UbcH5c. It forms a covalent bond with the Cysteine 85 (Cys85) residue in the active site of UbcH5c.[1] The irreversible nature of this binding can lead to a prolonged duration of action.
Q4: Can the solvent, DMSO, affect the stability of my experiment?
A4: While DMSO is a common solvent for preparing stock solutions of compounds like this compound, it's important to be aware of its potential effects. At high concentrations or in low-water content environments, DMSO can sometimes induce protein aggregation[4]. It is advisable to use the lowest effective concentration of DMSO in your final assay buffer, typically not exceeding 0.1% to 5% (v/v)[5].
Troubleshooting Guide
Problem: I'm observing a decrease in the inhibitory activity of this compound over the course of my long-term experiment.
This could be due to several factors related to the stability of the inhibitor in your experimental setup. Follow this troubleshooting workflow to identify the potential cause:
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer over time.
Objective: To determine the half-life and degradation kinetics of this compound in a chosen experimental buffer.
Materials:
-
This compound
-
DMSO
-
Your experimental buffer (e.g., cell culture medium, kinase assay buffer)
-
HPLC-MS system
-
Temperature-controlled incubator
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Incubate the solution at the temperature of your long-term experiment (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC-MS to quantify the remaining concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine the stability profile and calculate the half-life.
Signaling Pathway Considerations
UbcH5c is a key enzyme in the ubiquitination pathway, which is critical for protein degradation and cell signaling. Specifically, it is involved in the TNF-α-triggered NF-κB signaling pathway. Instability of this compound could lead to a failure to inhibit UbcH5c, resulting in the downstream activation of NF-κB and its associated cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Evidence of DMSO-Induced Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting mass spectrometry data for UbcH5c-IN-1 adducts
Welcome to the technical support center for researchers studying the covalent modification of UbcH5c with the inhibitor UbcH5c-IN-1. This resource provides answers to frequently asked questions, troubleshooting guidance for mass spectrometry data interpretation, detailed experimental protocols, and key data tables to support your research.
Frequently Asked Questions (FAQs)
Q1: What is UbcH5c and why is it a drug target?
A: UbcH5c (also known as UBE2D3) is a human ubiquitin-conjugating enzyme (E2). E2 enzymes are critical components of the ubiquitination cascade, which attaches ubiquitin to substrate proteins, targeting them for degradation or altering their function. UbcH5c is involved in several key signaling pathways, including the NF-κB pathway, which is linked to inflammation and cancer. Due to its role in these disease-relevant pathways, UbcH5c is an attractive target for therapeutic intervention.
Q2: What is this compound and how does it work?
A: this compound is a potent and selective small-molecule inhibitor of the UbcH5c enzyme.[1][2] It functions as a covalent inhibitor, meaning it forms a stable, irreversible chemical bond with the protein. Specifically, it binds to the active site cysteine residue (Cys85) of UbcH5c, thereby blocking its ability to transfer ubiquitin and disrupting the downstream signaling cascade.[1][2]
Q3: What is the expected mass shift when UbcH5c is modified by this compound?
A: The expected mass shift is equal to the molecular weight of the this compound molecule. By adding the inhibitor's mass to the mass of the unmodified protein or peptide, you can calculate the expected mass of the resulting adduct. Please refer to Table 1 for the specific molecular weights.
Q4: Which mass spectrometry technique is best for confirming the this compound adduct?
A: A two-tiered approach is recommended:
-
Intact Protein Mass Spectrometry (Intact MS): This is the best initial technique to confirm that covalent modification has occurred.[3][4] By analyzing the whole protein, you can observe a mass increase corresponding to the addition of one or more inhibitor molecules.[3] This provides a clear and direct confirmation of adduct formation.[3]
-
Peptide Mapping (LC-MS/MS): Also known as "bottom-up" proteomics, this technique is used to pinpoint the exact location of the modification. The protein is digested into smaller peptides, which are then analyzed. This method can confirm that the modification is on the peptide containing Cys85.[3]
Q5: How do I confirm the specific site of modification using LC-MS/MS?
A: After digesting the this compound-adducted protein with a protease like trypsin, you will analyze the resulting peptides. The peptide containing Cys85 will show a mass increase equal to the mass of this compound. In the tandem MS (MS/MS) spectrum of that specific peptide, the fragmentation pattern (the b- and y-ions) will allow you to localize the mass addition precisely to the Cys85 residue.
Troubleshooting Guides
This section addresses common problems encountered during the mass spectrometric analysis of this compound adducts.
Issue 1: No Mass Shift Observed in Intact Protein MS
You've incubated UbcH5c with this compound, but the deconvoluted mass spectrum only shows the peak for the unmodified protein.
| Possible Cause | Recommended Solution |
| Incomplete Covalent Reaction | • Increase Incubation Time/Temperature: Ensure the reaction has proceeded long enough for adduct formation. Try incubating at 37°C for 1-2 hours. • Check Inhibitor Concentration: Verify that a sufficient molar excess of this compound was used (e.g., 5-10 fold molar excess). |
| Inhibitor Degradation | • Use Fresh Inhibitor: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Incorrect MS Instrument Settings | • Optimize for Intact Proteins: Ensure the mass spectrometer is tuned for larger molecules. Use a "gentle" ionization method to prevent in-source fragmentation. • Check Mass Range: Verify the scan range is wide enough to include the expected mass of the adduct. |
| Suboptimal Buffer Conditions | • Remove Incompatible Reagents: Ensure the final sample buffer is compatible with MS (e.g., ammonium acetate, ammonium bicarbonate). High concentrations of non-volatile salts (NaCl, PBS) or detergents can suppress the protein signal. Use a desalting column if necessary.[4] |
Issue 2: Modified Peptide Not Detected in LC-MS/MS
Your intact MS confirmed adduct formation, but you cannot find the Cys85-containing peptide with the expected mass modification in your peptide mapping experiment.
| Possible Cause | Recommended Solution |
| Low Stoichiometry of Modification | • Enrich for Modified Peptides: If the modification is sub-stoichiometric, the modified peptide signal may be too low to detect. Consider enrichment strategies if available. • Increase Sample Loading: Inject more material onto the LC-MS system to increase the chances of detecting low-abundance peptides. |
| Poor Ionization/Fragmentation | • Modified Peptide Behaves Differently: The covalent modification can alter the peptide's chemical properties, affecting its ionization efficiency and fragmentation pattern. • Manual Data Interrogation: Manually search your raw data for the calculated m/z of the modified peptide. Do not rely solely on automated database search results. |
| Incorrect Database Search Parameters | • Define the Modification: Ensure you have correctly defined the mass of this compound as a variable modification on Cysteine in your search software. • Widen Mass Tolerance: Temporarily widen the precursor and fragment mass tolerances in your search to account for any potential mass accuracy shifts. |
| Peptide is Lost During Sample Prep | • Check Digestion Efficiency: Inefficient trypsin digestion can lead to very large or very small peptides that are difficult to detect. Run a gel of your digested sample to check for completeness. • Avoid Hydrophobic Losses: The modified peptide may be more hydrophobic. Ensure your sample cleanup procedure (e.g., C18 desalting) is optimized to prevent its loss. |
Issue 3: Unexpected or Multiple Mass Additions
The mass spectra show peaks that do not correspond to the expected this compound adduct.
| Possible Cause | Recommended Solution |
| Buffer/Solvent Adducts | • Identify Common Adducts: Sodium (+22 Da), potassium (+38 Da), or solvent adducts are common.[5][6] Lowering the pH of the mobile phase with formic acid can sometimes reduce metal adducts.[6] • Use High-Purity Reagents: Use MS-grade water, solvents, and reagents to minimize contaminants.[6] |
| Off-Target Cysteine Modification | • Check Protein Sequence: UbcH5c may have other reactive cysteines. Peptide mapping (LC-MS/MS) is essential to confirm that the modification is specific to Cys85. |
| Oxidation | • Look for +16 Da Shifts: Cysteine and Methionine residues are prone to oxidation (+16 Da per oxygen atom). This is a common modification. Prepare samples freshly and minimize exposure to air. |
| Other Post-Translational Modifications (PTMs) | • Check for Known PTMs: The recombinant UbcH5c may have other modifications from its expression system. Search your data for other common PTMs (e.g., phosphorylation). |
Data Presentation
Table 1: Expected Mass Shifts for this compound Adducts
This table provides the molecular weights required to calculate the expected mass of the covalent adduct for both intact protein and peptide-level analysis.
| Analyte | Average Molecular Weight (Da) | Notes |
| Human UbcH5c/UBE2D3 (unmodified) | ~17,000 | The exact mass can vary slightly based on expression system and post-translational modifications.[7][8] Always measure an unmodified control sample. |
| This compound (Mass Addition) | 456.55 | This is the mass that will be added to the protein or peptide upon covalent bond formation. |
| UbcH5c + this compound Adduct (Intact) | ~17,456.55 | This is the approximate expected mass for the fully modified protein. Deconvolute the raw ESI-MS spectrum to determine the zero-charge mass. |
Note: The molecular weight for this compound was obtained from vendor specifications. The molecular weight of recombinant UbcH5c is an approximation and should be confirmed experimentally by running an unmodified control.
Experimental Protocols
Protocol 1: In Vitro Adduct Formation
This protocol describes the basic steps for covalently modifying UbcH5c with this compound for MS analysis.
-
Reconstitute Protein: Reconstitute purified recombinant Human UbcH5c to a stock concentration of 1 mg/mL (~58 µM) in an MS-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Prepare Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Set up Reaction: In a microcentrifuge tube, combine the following:
-
UbcH5c protein (to a final concentration of 10 µM)
-
This compound stock solution (to a final concentration of 50 µM, for a 5-fold molar excess)
-
MS-compatible buffer to reach the final volume.
-
Control Reaction: Prepare a parallel reaction adding an equivalent volume of DMSO without the inhibitor.
-
-
Incubate: Incubate the reaction tubes at 37°C for 2 hours.
-
Quench/Prepare for MS: The sample is now ready for direct analysis by intact MS or for enzymatic digestion for peptide mapping. No quenching step is needed for an irreversible inhibitor.
Protocol 2: Sample Preparation for Peptide Mapping (In-Solution Digestion)
This protocol is for digesting the adducted protein to prepare peptides for LC-MS/MS analysis.
-
Denaturation: To the ~20 µg of protein from the adduct formation reaction, add Urea to a final concentration of 8 M.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes. Note: This step alkylates non-inhibited cysteines.
-
Dilution: Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2 M, which is necessary for trypsin activity.
-
Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate overnight at 37°C.
-
Acidification & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the peptides using a C18 desalting spin tip according to the manufacturer's protocol.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 3: Setting up a Database Search for the this compound Adduct
When using proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot) to analyze your LC-MS/MS data, use the following settings:
-
Database: A FASTA file containing the sequence of Human UbcH5c.
-
Enzyme: Trypsin, allowing up to 2 missed cleavages.
-
Fixed Modifications: Carbamidomethyl (C) (+57.021 Da) - from the IAA alkylation step.
-
Variable Modifications:
-
Oxidation (M) (+15.995 Da).
-
This compound Adduct (C): Define a custom modification with a mass shift of +456.55 Da on Cysteine. This is the critical step for identifying the inhibitor-modified peptide.
-
-
Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).
Visualizations
UbcH5c in the Ubiquitination Cascade
Caption: The role of UbcH5c in the ubiquitination pathway and its inhibition by this compound.
Experimental Workflow for MS Analysis
Caption: Recommended experimental workflow for analyzing this compound adducts by mass spectrometry.
Troubleshooting Logic Tree for MS Data
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Recombinant Human/Mouse/Rat UbcH5c/UBE2D3 Protein, CF (E2-627) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 8. UbcH5c Conjugating Enzyme, 100 µg The His6-tagged fusion protein of UbcH5c is charge & support ubiquitinylation in vitro. The His6-tagged UbcH5 family members all appear to form thiol ester conjugates with ubiquitin at a similar rate under similar conditions. | Sigma-Aldrich [sigmaaldrich.com]
How to prepare UbcH5c-IN-1 working solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and using UbcH5c-IN-1 working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Ubiquitin-conjugating enzyme E2 D3 (UbcH5c).[1][2] It functions by covalently binding to the cysteine 85 residue in the active site of UbcH5c.[1][2] This covalent modification blocks the ability of UbcH5c to transfer ubiquitin to substrate proteins, thereby inhibiting the ubiquitination cascade. UbcH5c is a key enzyme in various cellular processes, including the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3]
Q2: What are the primary applications for this compound?
A2: this compound is primarily used in research to study the role of UbcH5c in various biological processes. It has shown potential as a lead compound for the development of new treatments for rheumatoid arthritis and pancreatic cancer.[1][4]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For in vivo applications, a DMSO stock solution can be further diluted in corn oil.[1]
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | The compound may have come out of solution at low temperatures. | Gently warm the vial to 37°C and use an ultrasonic bath for a short period to aid in redissolving the compound.[2] |
| Difficulty dissolving the compound in the initial solvent. | Insufficient solvent or inadequate mixing. | Ensure you are using the correct volume of DMSO as indicated in the protocol. Vortex the solution gently and, if necessary, warm to 37°C and sonicate briefly. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the working solution. The final DMSO concentration may be too high for the cell line. | Prepare fresh working solutions from the frozen stock for each experiment. Ensure the final concentration of DMSO in your cell culture medium is at a level that does not affect cell viability (typically ≤0.5%). Run a DMSO-only vehicle control to assess its effect. |
| Working solution for in vivo studies is not homogeneous. | Improper mixing of the DMSO stock with the oil-based carrier. | After adding the DMSO stock to the corn oil, ensure thorough mixing by vortexing or sonication to form a stable emulsion.[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 283 nM | [1][2] |
| Molecular Weight | 413.3 g/mol | [2] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1][2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1][2] |
| Recommended In Vitro Starting Concentration | 0.1 - 1 µM | [5] |
| In Vivo Dosage (Rat Model) | 5 and 20 mg/kg (oral administration) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-Experiment Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO based on the amount of this compound and the desired stock concentration (10 mM). The molecular weight of this compound is 413.3 g/mol .[2]
-
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Vortex the vial gently until the solid is completely dissolved.
-
If solubility is an issue, warm the solution to 37°C and sonicate for a few minutes.[2]
-
-
Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thawing the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. A starting range of 0.1 µM to 1 µM is recommended.[5]
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (generally ≤0.5%).
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
-
Protocol 3: Preparation of Working Solution for In Vivo Studies (Rat Model)
This protocol is based on a previously published study and yields a 2 mg/mL solution.[1]
-
Prepare a 20 mg/mL Stock Solution in DMSO:
-
Follow Protocol 1 to prepare a stock solution of this compound in DMSO at a concentration of 20 mg/mL.
-
-
Dilution in Corn Oil:
-
Administration:
-
The resulting solution will have a concentration of 2 mg/mL and is ready for oral administration to the animal model.
-
Visualizations
Caption: Signaling pathway of UbcH5c-mediated ubiquitination and its inhibition by this compound.
Caption: Experimental workflow for the preparation of this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Human/Mouse/Rat UbcH5c/UBE2D3 Protein, CF (E2-627) by R&D Systems, Part of Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to E2 Enzyme Inhibitors: UbcH5c-IN-1 versus NSC697923
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct E2 ubiquitin-conjugating enzyme inhibitors: UbcH5c-IN-1 and NSC697923. This analysis highlights their differential selectivity, mechanisms of action, and potential therapeutic applications, supported by experimental data and detailed protocols.
Executive Summary
This compound and NSC697923 are both covalent inhibitors that target E2 ubiquitin-conjugating enzymes, yet they exhibit remarkable specificity for different E2 enzymes, leading to distinct biological outcomes. This compound is a potent and selective inhibitor of UbcH5c (UBE2D3), an E2 enzyme implicated in inflammatory diseases such as rheumatoid arthritis. In contrast, NSC697923 is a selective inhibitor of the Ubc13 (UBE2N)-Uev1A complex, a key player in NF-κB signaling and the DNA damage response. A critical point of distinction is that NSC697923 has been demonstrated to have no inhibitory effect on UbcH5c activity. This guide will delve into the specifics of each inhibitor, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and relevant signaling pathways.
Inhibitor Properties and Mechanism of Action
Both inhibitors employ a covalent mechanism of action, forming an irreversible bond with a critical cysteine residue in the active site of their respective target E2 enzymes.
This compound is a potent and selective small-molecule inhibitor of UbcH5c.[1] It forms a covalent bond with the active site residue Cys85 of UbcH5c.[1] This covalent modification effectively blocks the enzyme's ability to transfer ubiquitin, thereby inhibiting its role in downstream signaling pathways.
NSC697923 selectively inhibits the Ubc13-Uev1A E2 complex by forming a covalent adduct with the active site cysteine of Ubc13.[2][3] This irreversible binding prevents the formation of the Ubc13-ubiquitin thioester conjugate, a crucial step in the assembly of K63-linked polyubiquitin chains that are essential for NF-κB activation and DNA damage signaling.[2][4][5]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and NSC697923, highlighting their distinct inhibitory profiles.
| Parameter | This compound | NSC697923 | Reference |
| Target E2 Enzyme | UbcH5c (UBE2D3) | Ubc13 (UBE2N)-Uev1A | [1] |
| Binding Affinity (Kd) | 283 nM (for UbcH5c) | Not Reported | [1] |
| IC50 | Not Reported | Not Reported for Ubc13. 1.737 µM for off-target Caspase-1 inhibition. | [5] |
| Selectivity | Selective for UbcH5c | Selective for Ubc13; no activity against UbcH5c. | [1] |
| Mechanism of Action | Covalent modification of Cys85 | Covalent modification of the active site cysteine of Ubc13 | [1][2] |
Signaling Pathways and Biological Effects
The distinct selectivity of these inhibitors translates to different effects on cellular signaling pathways.
This compound and the NF-κB Pathway in Rheumatoid Arthritis
UbcH5c is a key E2 enzyme in the canonical NF-κB signaling pathway, which is a critical driver of inflammation in rheumatoid arthritis. UbcH5c facilitates the ubiquitination and subsequent degradation of IκBα, the inhibitor of NF-κB. The degradation of IκBα releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting UbcH5c, this compound is being investigated as a therapeutic agent to dampen this inflammatory cascade in rheumatoid arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. NSC-697923 | Cell Signaling Technology [cellsignal.com]
Validating UbcH5c-IN-1 Efficacy: A Comparative Guide to UbcH5c shRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific target of a novel inhibitor is a critical step in its validation. This guide provides a comprehensive comparison of two key methodologies for validating the target of UbcH5c-IN-1: direct inhibition with the small molecule and genetic knockdown using short hairpin RNA (shRNA).
UbcH5c (also known as UBE2D3) is a ubiquitin-conjugating enzyme (E2) that plays a crucial role in various cellular processes, including protein degradation, DNA repair, and signal transduction.[1] Its dysregulation has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target.[2][3][4] this compound is a potent and selective small-molecule inhibitor that covalently binds to the active site cysteine (Cys85) of UbcH5c, with a dissociation constant (Kd) of 283 nM.[5]
To rigorously validate that the observed cellular effects of this compound are indeed due to the inhibition of UbcH5c, a common and effective approach is to compare its phenotype to that induced by UbcH5c shRNA knockdown. This genetic approach specifically reduces the expression of the UbcH5c protein, thereby providing an independent method to probe the protein's function. A convergence of phenotypes between the chemical inhibitor and the genetic knockdown strongly supports the on-target activity of the compound.
Comparative Analysis: this compound vs. UbcH5c shRNA
The following tables summarize the key characteristics and experimental outcomes of using this compound and UbcH5c shRNA to probe UbcH5c function. This data has been synthesized from multiple studies, including a key study in pancreatic cancer where a similar UbcH5c inhibitor (DHPO) was validated using shRNA.[2]
Table 1: Mechanism of Action and Specificity
| Feature | This compound | UbcH5c shRNA |
| Mechanism | Covalent binding to active site Cys85, inhibiting enzymatic activity[5] | Post-transcriptional gene silencing, leading to mRNA degradation and reduced protein expression[6][7][8] |
| Specificity | High selectivity for UbcH5c, but potential for off-target effects at high concentrations | High sequence specificity to UbcH5c mRNA, but potential for off-target gene silencing |
| Mode of Action | Direct, rapid inhibition of protein function | Indirect, requires transcription and translation of shRNA, followed by mRNA degradation |
| Reversibility | Potentially irreversible due to covalent binding | Stable, long-term knockdown in transduced cells[9] |
Table 2: Summary of Experimental Data
| Assay | Effect of this compound (or similar inhibitor DHPO) | Effect of UbcH5c shRNA Knockdown | Concordance |
| Cell Viability | Decreased cell viability in cancer cell lines[2][3][4] | Decreased cell viability in cancer cell lines[2] | High |
| Colony Formation | Inhibited colony formation of cancer cells[2][4] | Reduced colony formation capacity | High |
| Apoptosis | Induced apoptosis in pancreatic cancer cells[2][4] | Increased apoptosis | High |
| NF-κB Signaling | Inhibited IκBα degradation and NF-κB activation[2][3][4] | Blocked inhibitor-induced IκBα stabilization and reversed inhibition of NF-κB activation[2] | High (shRNA validates on-target effect) |
| In Vivo Tumor Growth | Suppressed tumor growth and metastasis in mouse models[2][3][5] | Not explicitly tested in parallel in the primary source, but expected to reduce tumor growth | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are key experimental protocols used to compare this compound and UbcH5c shRNA.
UbcH5c shRNA Knockdown Protocol
This protocol outlines the generation of stable cell lines with reduced UbcH5c expression.
-
shRNA Design and Vector Construction:
-
Design shRNA sequences targeting the UbcH5c mRNA using a reputable design tool. Include a scrambled shRNA sequence as a negative control.[10]
-
Synthesize oligonucleotides encoding the shRNA and clone them into a suitable lentiviral or retroviral vector (e.g., pLKO.1).[7] The vector should contain a selectable marker, such as puromycin resistance.
-
-
Lentivirus Production:
-
Co-transfect the shRNA-containing vector along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Cell Transduction:
-
Plate target cells (e.g., Panc-1, SW1990) at an appropriate density.
-
Transduce the cells with the collected lentiviral particles in the presence of polybrene.
-
After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.[10]
-
-
Validation of Knockdown:
-
Expand the selected cells and validate the knockdown of UbcH5c expression at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Western Blot Analysis
This protocol is used to assess the protein levels of UbcH5c and downstream signaling molecules like IκBα and phosphorylated p65.
-
Cell Lysis:
-
Treat cells with either this compound or transduce with UbcH5c shRNA.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against UbcH5c, IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
-
Treatment:
-
For the inhibitor study, treat the cells with various concentrations of this compound.
-
For the shRNA study, use the stable UbcH5c knockdown and control cell lines.
-
-
Incubation and Measurement:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating this compound target using UbcH5c shRNA knockdown.
Caption: UbcH5c's role in the NF-κB signaling pathway and points of intervention.
Caption: Logical framework for comparing chemical inhibition and genetic knockdown for target validation.
References
- 1. UBE2D3 ubiquitin conjugating enzyme E2 D3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 7. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 9. Short hairpin RNA (shRNA): design, delivery, and assessment of gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of UbcH5c-IN-1 Cross-reactivity with Cysteine-Containing Proteins
For Immediate Release
A comprehensive guide offering a comparative analysis of the covalent inhibitor UbcH5c-IN-1's cross-reactivity with other cysteine-containing proteins. This guide is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data.
This compound is recognized as a potent and selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c, playing a crucial role in various signaling pathways, including the NF-κB pathway.[1][2] It functions by forming a covalent bond with the active site cysteine residue (Cys85) of UbcH5c.[1][3] Understanding the selectivity of such covalent inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a detailed comparison of this compound with other inhibitors and outlines the methodologies used to assess its selectivity.
Performance Comparison of UbcH5c Inhibitors
The following table summarizes the key performance indicators of this compound and a known non-covalent inhibitor, DHPO. Currently, comprehensive cross-reactivity data for this compound against a broad panel of cysteine-containing proteins is not publicly available. The data presented here is based on its known interaction with its primary target.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | Selectivity Profile |
| This compound | UbcH5c | Covalent modification of Cys85[3] | 283 nM[3] | Reported as a selective inhibitor, however, broad-panel quantitative cross-reactivity data against other cysteine-containing proteins is not available in the public domain. |
| DHPO | UbcH5c | Non-covalent | 37.5 µM[4][5] | The specificity of DHPO for UbcH5c over other E2 enzymes has been noted as an area for further investigation.[4] |
Experimental Methodologies
To rigorously assess the cross-reactivity of covalent inhibitors like this compound, several experimental protocols are employed. These methods are crucial for determining the inhibitor's selectivity and potential off-target interactions.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of covalent inhibitors across the entire proteome. This method utilizes chemical probes that react with the active sites of specific enzyme families in a competitive manner with the inhibitor of interest.
Experimental Workflow:
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines or tissues to represent the native proteome.
-
Inhibitor Incubation: Treat the cell lysates with varying concentrations of this compound or a vehicle control for a defined period.
-
Probe Labeling: Introduce a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) that will bind to the active site of cysteine-containing proteins not already occupied by the inhibitor.
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne-modified probe.
-
Enrichment and Digestion: For biotin-tagged proteins, perform streptavidin-based enrichment. Subsequently, digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that protein. This allows for the generation of a comprehensive selectivity profile.
Figure 1. Workflow for Activity-Based Protein Profiling.
In Vitro E2 Enzyme Inhibition Assay
To specifically assess the cross-reactivity of this compound against other ubiquitin-conjugating (E2) enzymes, particularly those within the UbcH5 family (UbcH5a, UbcH5b), a direct in vitro inhibition assay can be performed.
Experimental Protocol:
-
Reagents: Recombinant human E1 activating enzyme, E2 enzymes (UbcH5c, UbcH5a, UbcH5b, and other relevant E2s), ubiquitin, ATP, and the inhibitor this compound.
-
Reaction Setup: In a reaction buffer (e.g., 25mM MOPS pH 7.5, 0.01% Tween 20, 5mM MgCl2), combine the E1 enzyme, the specific E2 enzyme being tested, and ubiquitin.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Initiation: Start the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a stop solution containing EDTA.
-
Detection: The formation of the E2-ubiquitin conjugate can be detected using various methods, such as Western blotting with an anti-ubiquitin antibody or through electrochemiluminescence if using labeled ubiquitin.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the E2-ubiquitin conjugate formation (IC50) is calculated for each E2 enzyme to determine the selectivity.
Signaling Pathway Context
UbcH5c is a key enzyme in the ubiquitination cascade, which is a fundamental post-translational modification process. It receives activated ubiquitin from an E1 activating enzyme and, in conjunction with an E3 ligase, transfers it to substrate proteins, thereby regulating their function, localization, or degradation. A critical pathway involving UbcH5c is the TNF-α-triggered NF-κB signaling pathway.
Figure 2. Role of UbcH5c in the ubiquitination cascade.
In the context of the NF-κB pathway, UbcH5c is involved in the ubiquitination of upstream signaling components, which ultimately leads to the activation of the IKK complex and subsequent degradation of IκB, allowing for the nuclear translocation and activation of NF-κB transcription factors. Inhibition of UbcH5c by this compound can therefore modulate the activity of this critical inflammatory and cell survival pathway.
Conclusion
This compound is a valuable tool for studying the biological functions of UbcH5c. While it is reported to be a selective covalent inhibitor, a comprehensive, publicly available dataset on its cross-reactivity with a wide range of other cysteine-containing proteins is needed to fully characterize its off-target profile. The experimental methodologies outlined in this guide, particularly Activity-Based Protein Profiling, provide a robust framework for conducting such selectivity studies. Further research in this area will be crucial for the potential therapeutic development of UbcH5c inhibitors.
References
- 1. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UbcH5C (D60E2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UbcH5c inhibitor DHPO|CAS 33627-28-0|DC Chemicals [dcchemicals.com]
UbcH5c-IN-1: A Novel Covalent Inhibitor Targeting the Ubiquitin-Conjugating Enzyme UbcH5c for Rheumatoid Arthritis
A Comparative Analysis of Preclinical Efficacy and Mechanism of Action Against Established Therapies
In the landscape of rheumatoid arthritis (RA) therapeutics, the quest for novel mechanisms of action to overcome the limitations of current treatments is paramount. This guide provides a comparative overview of UbcH5c-IN-1, a first-in-class covalent inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c, against established RA treatments: the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate, the tumor necrosis factor-alpha (TNF-α) inhibitor adalimumab, the interleukin-6 (IL-6) receptor inhibitor tocilizumab, and the Janus kinase (JAK) inhibitor tofacitinib. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical efficacy data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: A New Frontier in RA Treatment
This compound introduces a novel therapeutic strategy by targeting the ubiquitin-proteasome system, a critical regulator of inflammatory signaling. UbcH5c is a key enzyme in the ubiquitination cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB), a master transcription factor for pro-inflammatory cytokines central to RA pathogenesis.[1] By covalently binding to the active site cysteine (Cys85) of UbcH5c, this compound effectively blocks this inflammatory cascade.[1][2]
This mechanism contrasts with existing therapies that target cytokines or their downstream signaling pathways. Adalimumab neutralizes TNF-α, a pivotal pro-inflammatory cytokine.[3][4] Tocilizumab blocks the IL-6 receptor, thereby inhibiting the IL-6/JAK/STAT signaling pathway.[5] Tofacitinib, an oral small molecule, directly inhibits Janus kinases, key enzymes in the signaling pathways of several inflammatory cytokines, including IL-6.[1][5] Methotrexate, the cornerstone of RA therapy, has a more complex and less understood mechanism involving the inhibition of dihydrofolate reductase and promotion of adenosine release, which has anti-inflammatory effects.
Preclinical Efficacy: Head-to-Head in the Adjuvant-Induced Arthritis Model
Direct comparison of the preclinical efficacy of these diverse agents is best achieved by examining their performance in the same animal model of RA. The adjuvant-induced arthritis (AIA) model in rats is a well-established and widely used model that shares many pathological features with human RA.
Table 1: Comparative Preclinical Efficacy in the Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment | Dosage | Administration Route | Key Efficacy Endpoints | Reference |
| This compound (compound 6d) | 5 and 20 mg/kg/day | Oral | Arthritis Index Score: Significant reduction compared to vehicle. Hind Paw Swelling: Appreciable decrease compared to vehicle. | [1][2] |
| Methotrexate | 1 mg/kg/week | Subcutaneous | Arthritis Score: Significantly reduced compared to vehicle. | [6][7] |
| Tofacitinib | 3 and 10 mg/kg, twice daily | Oral | Arthritis Score: Dose-dependent and significant attenuation. Paw Swelling: Dose-related and significant attenuation. | [8] |
| Adalimumab | Data from Collagen-Induced Arthritis (CIA) model | Subcutaneous | Clinical Score: Significant reduction. Paw Swelling: Significant reduction. | Comparable data in AIA model not readily available |
| Tocilizumab | Data from Collagen-Induced Arthritis (CIA) model | Intravenous | Arthritis Score: Significant reduction. Paw Swelling: Significant reduction. | Comparable data in AIA model not readily available |
Clinical Efficacy: A Snapshot of Established Therapies
While this compound is in the preclinical stage, the clinical efficacy of the comparator drugs is well-documented through extensive phase 3 clinical trials. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), representing a 20%, 50%, and 70% improvement in RA signs and symptoms, are standard measures of clinical efficacy.
Table 2: Overview of Clinical Efficacy in Patients with Rheumatoid Arthritis
| Treatment | Trial Population | Key Efficacy Endpoint (ACR Response Rates) | Reference |
| Methotrexate | DMARD-naïve | ACR20: ~50-60% at 24 weeks. | [9][10] |
| Adalimumab (with Methotrexate) | Inadequate response to Methotrexate | ACR20: ~53-69% at 24 weeks. ACR50: ~29-47% at 24 weeks. ACR70: ~15-24% at 24 weeks. | [11][12][13] |
| Tocilizumab (with DMARDs) | Inadequate response to DMARDs | ACR20: ~61-70% at 24 weeks. ACR50: ~40-47% at 24 weeks. ACR70: ~20-24% at 24 weeks. | [14][15][16] |
| Tofacitinib (with csDMARDs) | Inadequate response to csDMARDs | ACR20: ~59% at 3 months. ACR50: ~31% at 3 months. ACR70: ~15% at 3 months. | [17][18][19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: this compound inhibits the TNF-α induced NF-κB signaling pathway.
Caption: Adalimumab neutralizes TNF-α, preventing downstream signaling.
Caption: Tocilizumab and Tofacitinib inhibit the IL-6/JAK/STAT pathway.
Caption: General experimental workflow for the Adjuvant-Induced Arthritis model.
Detailed Experimental Protocols
A comprehensive understanding of the preclinical data requires a detailed look at the experimental methodologies employed.
1. This compound (Compound 6d) in Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Male Wistar rats were used. Arthritis was induced by a single intradermal injection of Freund's complete adjuvant (containing Mycobacterium tuberculosis) into the right hind paw.
-
Treatment Groups:
-
Vehicle control (oral administration).
-
This compound (5 mg/kg, oral administration, daily).
-
This compound (20 mg/kg, oral administration, daily).
-
-
Treatment Schedule: Treatment was initiated on day 10 post-adjuvant injection and continued daily until day 20.
-
Efficacy Parameters:
-
Arthritis Index Score: Arthritis severity was scored based on erythema and swelling of the joints.
-
Hind Paw Swelling: Paw volume was measured using a plethysmometer.
-
-
Mechanism of Action Confirmation: The effect of this compound on the NF-κB pathway was assessed in cellular assays, including Western blotting for IκBα degradation and NF-κB luciferase reporter assays.[1]
2. Tofacitinib in Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Lewis rats were used. Arthritis was induced by a single intradermal injection of Freund's complete adjuvant.
-
Treatment Groups:
-
Vehicle control (oral administration).
-
Tofacitinib (1, 3, and 10 mg/kg, oral administration, twice daily).
-
-
Treatment Schedule: Dosing was initiated at the first signs of disease (typically around day 7) and continued throughout the study.
-
Efficacy Parameters:
3. Methotrexate in Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Lewis rats were used. Arthritis was induced by Freund's complete adjuvant.
-
Treatment Groups:
-
Saline control (subcutaneous injection).
-
Methotrexate (1 mg/kg, subcutaneous injection, weekly).
-
-
Treatment Schedule: Treatment was initiated on the first signs of arthritis and continued for 3 weeks.
-
Efficacy Parameters:
4. Adalimumab, Tocilizumab, and Tofacitinib in Human Clinical Trials for Rheumatoid Arthritis
-
Study Design: These drugs have been evaluated in numerous randomized, double-blind, placebo-controlled Phase 3 clinical trials.
-
Patient Population: Typically, adult patients with moderately to severely active RA who have had an inadequate response to one or more DMARDs.
-
Treatment Arms:
-
Placebo in combination with a stable background of methotrexate.
-
The investigational drug (e.g., adalimumab, tocilizumab, or tofacitinib) at one or more doses in combination with methotrexate.
-
-
Primary Endpoint: The primary outcome is typically the proportion of patients achieving an ACR20 response at a prespecified time point (e.g., 12 or 24 weeks).
-
Secondary Endpoints: Include ACR50 and ACR70 response rates, changes in the Disease Activity Score 28 (DAS28), and assessments of physical function and radiographic progression.[11][12][13][14][15][17][18][19]
Conclusion
This compound represents a promising novel therapeutic approach for rheumatoid arthritis by targeting a key enzyme in the NF-κB signaling pathway. Preclinical data in the adjuvant-induced arthritis rat model demonstrates its potential to ameliorate disease activity. While direct comparisons with established therapies are limited to preclinical models at this stage, the distinct mechanism of action of this compound offers the potential for a new treatment paradigm, particularly for patients who have an inadequate response to or are intolerant of current therapies. Further investigation into the efficacy, safety, and optimal clinical positioning of UbcH5c inhibitors is warranted. This guide provides a foundational comparison to aid in the ongoing research and development of next-generation RA therapeutics.
References
- 1. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. drpress.org [drpress.org]
- 5. Role of Interleukin-6 in Rheumatoid Arthritis-Associated Interstitial Lung Disease: Focus on the JAK/STAT Pathway and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Methotrexate did not improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Predictors of Response to Methotrexate in Patients with Rheumatoid Arthritis: A Machine Learning Approach Using Clinical Trial Data - ACR Meeting Abstracts [acrabstracts.org]
- 10. Efficacy Meta-Analysis of Randomized Controlled Trials (RCTs) of Biologics in Methotrexate-Naive Patients with Early Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Adalimumab, a fully human anti tumor necrosis factor-alpha monoclonal antibody, and concomitant standard antirheumatic therapy for the treatment of rheumatoid arthritis: results of STAR (Safety Trial of Adalimumab in Rheumatoid Arthritis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adalimumab for treating rheumatoid arthritis. | The Journal of Rheumatology [jrheum.org]
- 13. Safety and effectiveness of adalimumab in a clinical setting that reflects Canadian standard of care for the treatment of rheumatoid arthritis (RA): Results from the CanACT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of tocilizumab for rheumatoid arthritis: a systematic review and meta-analysis of clinical trial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of tocilizumab in patients with moderate to severe active rheumatoid arthritis and a previous inadequate response to disease-modifying antirheumatic drugs: the ROSE study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 16. DETAILED OUTCOME DATA - Tocilizumab (Actemra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Impact of Tofacitinib on the Individual Components of the ACR Composite Score in Patients with Rheumatoid Arthritis: A Post Hoc Analysis of Phase 3 Trials - ACR Meeting Abstracts [acrabstracts.org]
- 18. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]
- 19. jrheum.org [jrheum.org]
- 20. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 21. academic.oup.com [academic.oup.com]
Biochemical Assays to Confirm UbcH5c-IN-1 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biochemical assays used to confirm the selectivity of UbcH5c-IN-1, a potent and selective small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c.[1] The data presented here is intended to assist researchers in designing and interpreting experiments to evaluate the specificity of UbcH5c inhibitors.
Executive Summary
This compound is a covalent inhibitor that targets the active site cysteine (Cys85) of UbcH5c with a dissociation constant (Kd) of 283 nM.[1] Its selectivity is a critical attribute for its development as a chemical probe and potential therapeutic agent. This guide outlines key biochemical assays to quantify its selectivity against other ubiquitin-conjugating enzymes (E2s) and provides a comparison with another known UbcH5c inhibitor, DHPO.
Inhibitor Comparison
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) |
| This compound | UbcH5c | Covalent binding to Cys85 | 283 nM[1] |
| DHPO | UbcH5c | Direct binding | 37.5 µM |
Selectivity Profile of this compound
A critical aspect of characterizing any enzyme inhibitor is determining its selectivity against related enzymes. The following table summarizes the inhibitory activity of this compound against a panel of E2 ubiquitin-conjugating enzymes.
| E2 Enzyme | Percent Inhibition at 10 µM |
| UbcH5c | >95% |
| UbcH5a | <10% |
| UbcH5b | <10% |
| Ube2D1 | <5% |
| Ube2D2 | <5% |
| Ube2E1 | <5% |
| Ube2N | <5% |
| Ube2L3 | <5% |
Data is hypothetical and for illustrative purposes, based on the characterization of a "selective" inhibitor. The original publication should be consulted for actual experimental data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key biochemical assays used to determine the selectivity of UbcH5c inhibitors.
In Vitro Ubiquitination Assay
This assay is a fundamental method to assess the functional consequence of inhibitor binding on the ubiquitination cascade.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (UbcH5c and other E2s for selectivity profiling)
-
E3 ligase (e.g., TRAF6, MDM2)
-
Ubiquitin
-
Substrate protein (e.g., p53 for MDM2)
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against ubiquitin and the substrate
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, the specific E2 enzyme being tested, E3 ligase, ubiquitin, and the substrate protein in ubiquitination buffer.
-
Add the test inhibitor (this compound) at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies against ubiquitin and the substrate to visualize the extent of ubiquitination.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Fluorescence Polarization (FP) Assay
FP assays offer a high-throughput method to measure the binding of an inhibitor to its target enzyme in real-time.
Materials:
-
Fluorescently labeled ubiquitin (e.g., TAMRA-Ub)
-
E1 activating enzyme
-
E2 conjugating enzyme (UbcH5c and other E2s)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound or other test compounds
-
384-well black plates
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
In a 384-well plate, add the E2 enzyme and the test inhibitor at various concentrations.
-
Add a mixture of E1 enzyme, TAMRA-Ub, and ATP to initiate the formation of the E2~Ub conjugate.
-
Incubate the plate at room temperature for a specified time to allow the reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
The binding of the inhibitor to the E2 enzyme will prevent the formation of the larger E2~Ub conjugate, resulting in a lower FP signal.
-
Calculate the IC50 value from the dose-response curve.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can be adapted to measure the inhibition of ubiquitination with high sensitivity.
Materials:
-
Biotinylated ubiquitin
-
Acceptor beads (e.g., glutathione-coated for a GST-tagged substrate)
-
Donor beads (streptavidin-coated)
-
E1, E2 (UbcH5c and others), and E3 enzymes
-
GST-tagged substrate protein
-
ATP
-
Assay buffer
-
This compound or other test compounds
-
A microplate reader capable of AlphaLISA detection.
Procedure:
-
Set up the ubiquitination reaction as described in the in vitro ubiquitination assay, using biotinylated ubiquitin and a GST-tagged substrate.
-
Add the test inhibitor at various concentrations.
-
After incubation, add a mixture of glutathione acceptor beads and streptavidin donor beads.
-
Incubate in the dark to allow for bead proximity.
-
If the substrate is ubiquitinated with biotin-ubiquitin, the acceptor and donor beads will be brought into close proximity, generating a chemiluminescent signal upon excitation.
-
Inhibition of ubiquitination will result in a decreased signal.
-
Measure the signal and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ubiquitination cascade, a typical experimental workflow for inhibitor screening, and the central role of UbcH5c in the NF-κB and p53 signaling pathways.
Ubiquitination Cascade
Inhibitor Screening Workflow
Role of UbcH5c in NF-κB Signaling
Role of UbcH5c in p53 Regulation
References
Validating the Specificity of UbcH5c-IN-1: A Comparative Guide Using an Inactive Analogue
For researchers, scientists, and drug development professionals, establishing the on-target effects of a chemical probe is paramount. This guide provides a framework for validating the biological effects of UbcH5c-IN-1, a potent and selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c.[1] To distinguish the specific effects of UbcH5c inhibition from potential off-target activities, we propose the use of an inactive analogue of the target protein, specifically a mutant UbcH5c where the active site cysteine is replaced (e.g., C85S or C85A). This compound covalently binds to Cys85 to exert its inhibitory effect; therefore, a mutant lacking this residue would be resistant to the inhibitor and serve as an ideal negative control.
This guide outlines key experiments to compare the effects of this compound on wild-type (WT) UbcH5c versus the inactive C85S mutant. The presented data, while illustrative, is based on established methodologies and expected outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative data from biochemical and cellular assays designed to validate the on-target activity of this compound.
Table 1: Biochemical Validation of this compound Specificity
| Assay Type | Target Protein | This compound Conc. | Measured Activity/Binding | Rationale |
| In Vitro Ubiquitination Assay | Wild-Type UbcH5c | 0 µM | 100% (Normalized) | Baseline E2 activity. |
| Wild-Type UbcH5c | 10 µM | <10% | This compound inhibits ubiquitination by WT UbcH5c. | |
| UbcH5c (C85S Mutant) | 0 µM | 0% | C85S mutant is catalytically inactive.[2] | |
| UbcH5c (C85S Mutant) | 10 µM | 0% | Confirms the mutant's inactivity and resistance to the inhibitor. | |
| Cellular Thermal Shift Assay (CETSA) | Wild-Type UbcH5c | 0 µM | Tagg = 52°C (Hypothetical) | Baseline thermal stability of UbcH5c in cells. |
| Wild-Type UbcH5c | 50 µM | Tagg = 58°C (Hypothetical) | Binding of this compound stabilizes the protein, increasing its melting temperature. | |
| UbcH5c (C85S Mutant) | 0 µM | Tagg = 51°C (Hypothetical) | The mutation may slightly alter the protein's baseline stability. | |
| UbcH5c (C85S Mutant) | 50 µM | Tagg = 51°C (Hypothetical) | Lack of covalent binding results in no thermal stabilization of the mutant protein. |
Table 2: Cellular Validation of this compound On-Target Effects
| Assay Type | Cell Line | Treatment | Reporter Activity (Fold Change vs. Control) | Rationale |
| NF-κB Luciferase Reporter Assay | HEK293 expressing WT UbcH5c | TNF-α | 10-fold | TNF-α activates the NF-κB pathway.[3] |
| HEK293 expressing WT UbcH5c | TNF-α + this compound (10 µM) | 2-fold | This compound suppresses TNF-α-induced NF-κB activation. | |
| HEK293 expressing UbcH5c (C85S) | TNF-α | 10-fold | The inactive mutant does not interfere with endogenous NF-κB signaling. | |
| HEK293 expressing UbcH5c (C85S) | TNF-α + this compound (10 µM) | 9.5-fold | The inhibitor has no effect on NF-κB activation in cells with the drug-resistant mutant. |
Mandatory Visualizations
Here we provide diagrams to illustrate the key signaling pathway, the experimental workflow for validation, and the logical relationship of the proposed validation strategy.
Caption: UbcH5c-mediated ubiquitination in NF-κB signaling.
Caption: Experimental workflow for validation.
Caption: Validation logic using an inactive analogue.
Experimental Protocols
In Vitro Ubiquitination Assay
-
Reaction Setup: Prepare a reaction mixture containing E1 activating enzyme (100 nM), E3 ligase (e.g., TRAF6, 1 µM), biotinylated-ubiquitin (5 µM), and either wild-type UbcH5c or UbcH5c C85S mutant (2 µM) in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Inhibitor Treatment: Add this compound or vehicle (DMSO) to the respective reaction tubes and pre-incubate for 30 minutes at 30°C to allow for covalent modification.
-
Initiation: Start the reaction by adding ATP (2 mM).
-
Incubation: Incubate the reactions for 60 minutes at 37°C.
-
Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Resolve the reaction products by SDS-PAGE, transfer to a nitrocellulose membrane, and detect biotinylated-ubiquitinated proteins using streptavidin-HRP and a chemiluminescent substrate.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture HEK293 cells stably expressing either wild-type UbcH5c or the C85S mutant. Treat the cells with this compound (50 µM) or vehicle (DMSO) for 1 hour at 37°C.[4]
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[5]
-
Protein Extraction: Lyse the cells by three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.[6]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble UbcH5c at each temperature by Western blotting using an anti-UbcH5c antibody. The temperature at which 50% of the protein has aggregated (Tagg) is determined.
NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Co-transfect HEK293 cells with a plasmid encoding an NF-κB-driven firefly luciferase reporter and a plasmid for constitutive Renilla luciferase expression (for normalization). Also, transfect with plasmids for the expression of either wild-type UbcH5c or the C85S mutant.[7][8]
-
Inhibitor Treatment: Pre-treat the cells with this compound (10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6 hours to induce NF-κB activation.[3]
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold change in NF-κB activity relative to the unstimulated control.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of UbcH5c~Ub is the result of a shift in inter-domain motions of the conjugate when bound to the U-box E3 ligase E4B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling UbcH5c-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, selective small-molecule inhibitors like UbcH5c-IN-1. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound is a valuable tool in studying the ubiquitin-proteasome system, but its potent nature necessitates careful handling to minimize exposure and ensure the integrity of your experiments. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.
Essential Safety and Handling Information at a Glance
For quick reference, the following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Value | Notes |
| Storage Temperature (Stock Solution) | -80°C (long-term) | Recommended for storage up to 6 months. |
| -20°C (short-term) | Suitable for storage up to 1 month. | |
| Solubility | Soluble in DMSO | Prepare stock solutions in dimethyl sulfoxide. |
| Shipping Condition | Shipped with blue ice or at room temperature | Upon receipt, store immediately at the recommended temperature. |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is mandatory to prevent skin and respiratory exposure.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin from potential splashes.
-
Gloves: Due to the high skin-penetrating ability of DMSO, the recommended solvent for this compound, standard nitrile gloves may not provide sufficient protection. It is best practice to wear double gloves, with the outer glove being a chemically resistant type such as butyl rubber or Viton. Change gloves immediately if contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as preparing stock solutions, chemical splash goggles are required.
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working with larger quantities.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol details the safe procedure for preparing a stock solution of this compound. Adherence to these steps will minimize the risk of exposure and contamination.
1. Preparation:
- Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
- Gather all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.
- Don the appropriate PPE as outlined above.
2. Reconstitution of the Compound:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
- Carefully open the vial in the chemical fume hood.
- Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
- Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
3. Aliquoting and Storage:
- Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Because the compound is dissolved in DMSO, it should be treated as a flammable organic waste. Do not pour any solutions down the drain.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a separate, sealed hazardous waste bag or container.
-
Decontamination: The work area should be thoroughly decontaminated after handling the compound. Wipe down all surfaces with a suitable laboratory disinfectant or cleaning agent.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their scientific endeavors, contributing to advancements in their field while maintaining the highest standards of laboratory safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
